Butobendine
Description
Structure
2D Structure
Properties
CAS No. |
55769-65-8 |
|---|---|
Molecular Formula |
C32H48N2O10 |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C32H48N2O10/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8/h15-18,23-24H,11-14,19-20H2,1-10H3/t23-,24-/m0/s1 |
InChI Key |
ZKSIPEYIAHUPNM-ZEQRLZLVSA-N |
Isomeric SMILES |
CC[C@@H](COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)[C@@H](CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)N(C)CCN(C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Other CAS No. |
55769-65-8 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Butenafine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butenafine is a synthetic benzylamine antifungal agent with a potent, broad-spectrum activity against dermatophytes, the primary causative agents of superficial fungal infections of the skin.[1] Its mechanism of action is primarily attributed to the inhibition of the fungal enzyme squalene epoxidase, a critical component in the ergosterol biosynthesis pathway.[2][3][4] This inhibition leads to a cascade of events culminating in fungal cell death, classifying butenafine as a fungicidal agent.[3] Furthermore, butenafine exhibits intrinsic anti-inflammatory properties, which contribute to the resolution of clinical symptoms associated with dermatophytoses.[5] This technical guide provides a comprehensive overview of the molecular mechanisms, pharmacokinetics, antifungal activity, and clinical efficacy of butenafine, supported by quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: Inhibition of Squalene Epoxidase
Butenafine exerts its antifungal effect by targeting and inhibiting the enzyme squalene epoxidase (EC 1.14.13.132), a key flavoprotein in the fungal ergosterol biosynthesis pathway.[4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[2]
The inhibition of squalene epoxidase by butenafine has a dual fungicidal effect:[3]
-
Depletion of Ergosterol: By blocking the conversion of squalene to 2,3-oxidosqualene, butenafine halts the downstream synthesis of ergosterol.[2] The resulting deficiency in ergosterol compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.
-
Accumulation of Squalene: The enzymatic block leads to the intracellular accumulation of the substrate, squalene.[2] High concentrations of squalene are toxic to fungal cells, contributing to membrane disruption and ultimately, cell death.[3]
This dual action makes butenafine a potent fungicidal agent against susceptible fungi.[3]
Signaling Pathway Diagram
In Vitro Antifungal Activity
Butenafine demonstrates potent in vitro activity against a wide range of dermatophytes. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Quantitative Data: In Vitro Susceptibility of Dermatophytes to Butenafine
| Fungal Species | MIC Range (µg/mL) |
| Trichophyton rubrum | 0.03 - 0.25 |
| Trichophyton mentagrophytes | 0.03 - 0.25 |
| Microsporum canis | <0.001 - 0.25 |
| Epidermophyton floccosum | 0.03 - 0.25 |
| Candida albicans | Limited activity |
| Malassezia furfur | No activity |
Data compiled from various in vitro studies.[6]
Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M38-A2)
This protocol outlines the general procedure for determining the MIC of butenafine against dermatophytes.
-
Inoculum Preparation:
-
Dermatophyte strains are cultured on Sabouraud Dextrose Agar (SDA) for 7-14 days at 28-30°C.
-
Conidia are harvested by gently swabbing the culture surface with a sterile, wetted cotton swab.
-
The conidial suspension is transferred to a sterile tube containing normal saline and vortexed.
-
The suspension is adjusted spectrophotometrically to a final concentration of 1 x 10³ to 3 x 10³ CFU/mL in RPMI-1640 medium.[7]
-
-
Antifungal Agent Preparation:
-
A stock solution of butenafine hydrochloride is prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions are prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Incubation:
-
Each well is inoculated with the fungal suspension.
-
The microtiter plates are incubated at 28-30°C for 4-7 days.[8]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of butenafine that causes 100% inhibition of visible fungal growth compared to the growth control well.[8]
-
Experimental Workflow Diagram
Anti-Inflammatory Activity
In addition to its antifungal properties, butenafine possesses inherent anti-inflammatory activity.[5] This is a significant clinical advantage as dermatophyte infections are often accompanied by inflammation, erythema, and pruritus.[5] The anti-inflammatory effect of butenafine helps to alleviate these symptoms.
Experimental Protocol: In Vivo UVB-Induced Erythema Assay
This protocol describes a method to assess the anti-inflammatory properties of topical butenafine in humans.[5]
-
Subject Selection: Healthy adult volunteers are recruited for the study.
-
UVB Irradiation: A specified area of the skin, typically on the back, is exposed to a controlled dose of UVB radiation to induce erythema.
-
Topical Application: Immediately after irradiation, the test sites are treated with butenafine cream, a vehicle control, or left untreated.
-
Erythema Assessment: The degree of erythema is assessed at various time points post-irradiation using a chromameter or by visual scoring.
-
Data Analysis: The reduction in erythema in the butenafine-treated sites is compared to the control sites to quantify the anti-inflammatory effect.
Pharmacokinetics
Following topical application, butenafine exhibits minimal systemic absorption.[2] It penetrates the stratum corneum and is retained in the skin, allowing for a reservoir effect.
Quantitative Data: Pharmacokinetic Parameters of Topical Butenafine
| Parameter | Value |
| Systemic Absorption | Minimal |
| Metabolism | Hepatic (hydroxylation of the t-butyl side-chain)[2] |
| Elimination Half-Life | Biphasic: ~35 hours (initial) and >150 hours (terminal)[2][4] |
Experimental Protocol: In Vitro Skin Permeation Study
This protocol outlines a method to assess the percutaneous absorption of butenafine.[9]
-
Skin Preparation: Human cadaver skin or excised human skin is mounted on a Franz diffusion cell.
-
Formulation Application: A finite dose of butenafine cream is applied to the epidermal surface of the skin.
-
Receptor Fluid Sampling: The receptor chamber of the diffusion cell is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer). Samples are collected from the receptor fluid at predetermined time intervals.
-
Skin Layer Analysis: At the end of the experiment, the skin is sectioned into the stratum corneum, epidermis, and dermis. The amount of butenafine in each layer is quantified.
-
Quantification: The concentration of butenafine in the receptor fluid and skin layers is determined using a validated analytical method, such as LC-MS/MS.[9]
Logical Relationship Diagram
Clinical Efficacy
Clinical trials have demonstrated the efficacy and safety of butenafine 1% cream in the treatment of various dermatophytoses, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm).[10][11][12]
Quantitative Data: Clinical Efficacy of Butenafine 1% Cream in Tinea Corporis
| Treatment Group | Mycological Cure Rate (Day 42) | Effective Treatment Rate (Day 42) |
| Butenafine 1% Cream (once daily for 14 days) | 88% | 81% |
| Vehicle Cream | 17% | 14% |
Data from a randomized, double-blind, vehicle-controlled study in patients with tinea corporis.[10]
Experimental Protocol: Randomized Controlled Trial for Tinea Corporis
This protocol provides a general outline for a clinical trial evaluating the efficacy of butenafine for tinea corporis.[10][11][12]
-
Patient Population: Patients with a clinical diagnosis of tinea corporis confirmed by a positive potassium hydroxide (KOH) preparation and fungal culture are enrolled.
-
Randomization: Patients are randomly assigned to receive either butenafine 1% cream or a vehicle cream in a double-blind manner.
-
Treatment Regimen: Patients apply the assigned cream to the affected area once daily for a specified duration (e.g., 2 weeks).
-
Efficacy Assessments:
-
Mycological Cure: Negative KOH preparation and fungal culture.
-
Clinical Cure: Resolution of signs and symptoms (e.g., erythema, scaling, pruritus).
-
Effective Treatment: Mycological cure plus a significant improvement in clinical signs and symptoms.
-
-
Follow-up: Patients are followed for a period after treatment cessation to assess for relapse.
Conclusion
Butenafine is a highly effective topical antifungal agent with a well-defined mechanism of action centered on the inhibition of squalene epoxidase. Its fungicidal activity, coupled with its anti-inflammatory properties and favorable pharmacokinetic profile, makes it a valuable therapeutic option for the treatment of superficial dermatophytoses. The data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and clinicians involved in the study and application of this important antifungal drug.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Butenafine - Wikipedia [en.wikipedia.org]
- 4. Butenafine | C23H27N | CID 2484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The antifungal agent butenafine manifests anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of in vitro activity of ciclopirox olamine, butenafine HCl and econazole nitrate against dermatophytes, yeasts and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Use of an in vitro human skin permeation assay to assess bioequivalence of two topical cream formulations containing butenafine hydrochloride (1%, w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized trial to assess once-daily topical treatment of tinea corporis with butenafine, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomised controlled trial of topical butenafine in tinea cruris and tinea corporis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomised controlled trial of topical butenafine in tinea cruris and tinea corporis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
An In-depth Technical Guide to the Synthesis of Butobendine
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for butobendine, a complex diester with potential therapeutic applications. The synthesis is strategically designed in a convergent manner, focusing on the preparation of two key intermediates: the chiral diamino alcohol core, (2S,7S)-N,N'-dimethyl-3,8-diaminodecan-4,7-diol, and the acylating agent, 3,4,5-trimethoxybenzoyl chloride. This document provides detailed experimental protocols for each synthetic step, quantitative data for analogous reactions, and visualizations of the proposed pathways.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals a logical disconnection at the two ester linkages. This approach simplifies the complex target molecule into two more manageable synthetic targets: the aforementioned diamino alcohol and the readily preparable 3,4,5-trimethoxybenzoyl chloride.
Caption: Retrosynthetic analysis of this compound.
Synthesis of 3,4,5-Trimethoxybenzoyl chloride
The synthesis of the acylating agent, 3,4,5-trimethoxybenzoyl chloride, is a straightforward and high-yielding process starting from the commercially available 3,4,5-trimethoxybenzoic acid.
Reaction Scheme:
Caption: Synthesis of 3,4,5-trimethoxybenzoyl chloride.
Experimental Protocol:
-
To a solution of 3,4,5-trimethoxybenzoic acid (1 equivalent) in a suitable solvent such as chloroform or toluene, add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at room temperature.[1]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the mixture to room temperature and remove the excess solvent and thionyl chloride under reduced pressure to yield 3,4,5-trimethoxybenzoyl chloride as a crude product, which can be purified by distillation or used directly in the next step.
| Reagent | Molar Ratio | Typical Yield (%) | Reference |
| 3,4,5-Trimethoxybenzoic acid | 1 | 95-99 | [1] |
| Thionyl chloride | 2-3 |
Proposed Synthesis of (2S,7S)-N,N'-dimethyl-3,8-diaminodecan-4,7-diol
The synthesis of the chiral diamino alcohol core is the most challenging aspect of the this compound synthesis. A plausible multi-step pathway is proposed, starting from a readily available chiral precursor and employing stereoselective reactions to establish the desired stereochemistry.
Proposed Pathway Overview:
This proposed pathway will involve the coupling of two chiral fragments, followed by reduction and N-methylation to yield the target diamino diol.
Caption: Proposed synthesis of the chiral diamino diol.
Detailed Experimental Protocols (Hypothetical):
Due to the lack of a directly reported synthesis, the following protocols are based on analogous transformations reported in the literature for the synthesis of chiral amino alcohols and diamines.
Step 1: Synthesis of a Chiral Amino Alcohol Precursor
A plausible approach would be the asymmetric aminohydroxylation of a suitable alkene or the reduction of a chiral α-amino ketone.
Step 2: Coupling of Chiral Fragments
This could be achieved through various C-C bond-forming reactions, such as an aldol reaction or the opening of a chiral epoxide with an appropriate nucleophile, to set the stereocenters.
Step 3: Reduction of Functional Groups
Functional groups such as esters or amides introduced during the coupling step would be reduced to the corresponding diol.
Step 4: N-Methylation
The primary or secondary amines would be methylated, for example, using the Eschweiler-Clarke reaction (formaldehyde and formic acid) to introduce the methyl groups.
Final Assembly of this compound: Esterification
The final step in the synthesis of this compound is the double esterification of the synthesized chiral diamino alcohol with 3,4,5-trimethoxybenzoyl chloride.
Reaction Scheme:
Caption: Final esterification step in this compound synthesis.
Experimental Protocol:
-
Dissolve the (2S,7S)-N,N'-dimethyl-3,8-diaminodecan-4,7-diol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Add a non-nucleophilic base, such as pyridine or triethylamine (2.2 equivalents), to the solution and cool to 0 °C.
-
Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride (2.1 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
| Reagent | Molar Ratio | Notes |
| (2S,7S)-N,N'-dimethyl-3,8-diaminodecan-4,7-diol | 1 | The purity of this intermediate is crucial for the final product yield. |
| 3,4,5-Trimethoxybenzoyl chloride | 2.1 | A slight excess is used to ensure complete reaction. |
| Base (e.g., Pyridine) | 2.2 | To neutralize the HCl generated during the reaction. |
Conclusion
This technical guide outlines a feasible synthetic strategy for this compound, addressing the preparation of its key precursors and their final assembly. The synthesis of the chiral diamino diol remains a critical challenge that requires further experimental investigation to establish a robust and stereocontrolled route. The successful execution of this proposed pathway would provide access to this compound for further pharmacological evaluation and drug development endeavors. Researchers are encouraged to adapt and optimize the proposed protocols based on experimental findings.
References
The Pharmacological Profile of Butenafine: An In-depth Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Butobendine" did not yield any relevant pharmacological data. The following guide is based on the extensive information available for "Butenafine," a structurally similar and well-documented antifungal agent, assuming a possible typographical error in the original query.
Executive Summary
Butenafine is a synthetic benzylamine antifungal agent with potent fungicidal activity, particularly against dermatophytes.[1][2] Its mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] This disruption of the fungal cell membrane integrity, coupled with the intracellular accumulation of toxic squalene, underpins its therapeutic effect.[4] Butenafine is formulated for topical administration and is indicated for the treatment of various superficial mycoses, including tinea pedis, tinea cruris, and tinea corporis.[3][4][6] It exhibits favorable pharmacokinetic properties with excellent skin penetration and prolonged retention, allowing for effective treatment with a once-daily application.[1][2]
Mechanism of Action
Butenafine's primary mechanism of action is the non-competitive inhibition of the enzyme squalene epoxidase (EC 1.14.13.132).[5] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The inhibition of squalene epoxidase by butenafine has a dual antifungal effect:
-
Depletion of Ergosterol: The reduction in ergosterol synthesis compromises the structural integrity and function of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[3][4]
-
Accumulation of Squalene: The blockage of the biosynthetic pathway results in the intracellular accumulation of squalene, which at high concentrations is cytotoxic to fungal cells.[4]
This dual action contributes to the fungicidal nature of butenafine against susceptible fungi.[4] In Candida albicans, in addition to squalene epoxidase inhibition, butenafine may also exert a direct membrane-damaging effect.[7]
Signaling Pathway and Experimental Workflow
Ergosterol Biosynthesis Inhibition Pathway
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by butenafine.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of butenafine.
Pharmacodynamics
Butenafine exhibits potent fungicidal activity against a broad spectrum of dermatophytes and fungistatic activity against yeasts such as Candida albicans.[1][3] Its efficacy has been demonstrated to be superior to that of several other topical antifungal agents.
In Vitro Activity
| Organism | MIC Range (µg/mL) | Reference |
| Trichophyton rubrum | 0.004 - 0.03 | [1] |
| Trichophyton mentagrophytes | 0.004 - 0.03 | [1] |
| Epidermophyton floccosum | 0.004 - 0.03 | [1] |
| Candida albicans | 0.25 - >100 | [1][3] |
| Aspergillus spp. | Low MICs reported | [3][4] |
| Cryptococcus neoformans | Low MICs reported | [3][4] |
MIC values can vary depending on the specific strain and testing methodology.
Comparative Efficacy
Studies have shown that butenafine has superior fungicidal activity against dermatophytes compared to terbinafine, naftifine, tolnaftate, clotrimazole, and bifonazole.[3] Against Candida albicans, its activity is superior to that of terbinafine and naftifine.[3]
Pharmacokinetics
Butenafine is administered topically, and systemic absorption is minimal.[8] Its pharmacokinetic profile is characterized by high penetration into the stratum corneum and prolonged retention in the skin, which contributes to its post-treatment therapeutic effect.[1][2]
| Parameter | Value | Reference |
| Route of Administration | Topical | [4] |
| Systemic Absorption | Minimal | [8] |
| Time to Peak Serum Conc. | 6 to 15 hours | [8] |
| Metabolism | Hepatic (hydroxylation) | [8] |
| Elimination Half-Life | Biphasic: ~35 hours (initial), >150 hours (terminal) | [3][8] |
Clinical Efficacy
Clinical trials have established the efficacy and safety of butenafine 1% cream in the treatment of tinea pedis, tinea cruris, and tinea corporis.[2]
Tinea Pedis (Athlete's Foot)
In a randomized, double-blind, vehicle-controlled study, 40 patients applied butenafine 1% cream once daily for 4 weeks. At 4 weeks post-treatment, the mycological cure rate was 88% for the butenafine group compared to 33% for the vehicle group (p < 0.001).[9] The effective clinical response was 78% for butenafine versus 35% for the vehicle.[9]
Tinea Cruris (Jock Itch) and Tinea Corporis (Ringworm)
A randomized controlled trial comparing butenafine 1% cream (once daily for 2 weeks) with clotrimazole 1% cream (twice daily for 4 weeks) in 75 patients with tinea cruris or tinea corporis found no statistically significant difference in efficacy between the two treatments.[10] At 4 weeks post-treatment, the mycological cure rate was 90.9% for the butenafine group and 92.85% for the clotrimazole group.[10] This indicates that butenafine is as effective as clotrimazole but with a shorter treatment duration and less frequent application.[10]
In another study on tinea corporis, butenafine recipients showed a significantly higher rate of mycological cure at day 7 (64% vs. 9% for vehicle) and at day 42 (88% vs. 17%).[11]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of butenafine against fungal isolates.
Methodology (based on Clinical and Laboratory Standards Institute - CLSI guidelines):
-
Fungal Isolate Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud dextrose agar) to obtain pure colonies.
-
Inoculum Preparation: A suspension of the fungal conidia or yeast cells is prepared in sterile saline and adjusted to a specific concentration (e.g., 0.5 McFarland standard). This is further diluted in the test medium (e.g., RPMI 1640) to achieve the final desired inoculum size.
-
Drug Dilution: Butenafine is serially diluted in the test medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of butenafine that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control, as assessed visually or spectrophotometrically.
Clinical Trial Protocol for Tinea Pedis
Objective: To evaluate the efficacy and safety of butenafine 1% cream compared to a vehicle control in the treatment of interdigital tinea pedis.
Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.
Inclusion Criteria:
-
Male or female patients aged ≥ 12 years.
-
Clinical diagnosis of tinea pedis.
-
Positive potassium hydroxide (KOH) preparation for fungal elements.
-
Positive fungal culture for a dermatophyte.
Treatment Regimen:
-
Patients are randomized to receive either butenafine 1% cream or vehicle cream.
-
The assigned cream is applied once daily to the affected areas for a specified duration (e.g., 4 weeks).
Efficacy Assessments:
-
Primary Efficacy Endpoint: Mycological cure (negative KOH and negative fungal culture) at a specified time point post-treatment (e.g., 4 weeks).
-
Secondary Efficacy Endpoints:
-
Clinical cure (absence of signs and symptoms).
-
Effective treatment (mycological cure plus clinical cure or significant improvement).
-
-
Assessments are performed at baseline, during treatment, and at follow-up visits post-treatment.
Safety Assessments:
-
Monitoring and recording of all adverse events, particularly local skin reactions at the application site.
Safety and Tolerability
Topical butenafine is generally well-tolerated.[1][12] The most common adverse events are mild and transient local skin reactions, such as burning, stinging, itching, and erythema at the site of application.[12] In controlled clinical trials, the incidence of these reactions was similar to that of the vehicle control group.[12] Systemic side effects are rare due to minimal absorption.[8]
Conclusion
Butenafine is a highly effective and safe topical antifungal agent for the treatment of common dermatophytoses. Its fungicidal mechanism of action, favorable pharmacokinetic profile characterized by excellent skin penetration and retention, and demonstrated clinical efficacy with short treatment durations make it a valuable therapeutic option for clinicians and patients. Further research could explore its potential in other superficial fungal infections and the development of novel delivery systems to enhance its therapeutic index.
References
- 1. Butenafine hydrochloride: for the treatment of interdigital tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butenafine and superficial mycoses: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Butenafine - Wikipedia [en.wikipedia.org]
- 5. Butenafine | C23H27N | CID 2484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butenafine (Lotrimin Ultra, Mentax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Two mechanisms of butenafine action in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicine.com [medicine.com]
- 9. Treatment of interdigital tinea pedis with a 4-week once-daily regimen of butenafine hydrochloride 1% cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomised controlled trial of topical butenafine in tinea cruris and tinea corporis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 11. A randomized trial to assess once-daily topical treatment of tinea corporis with butenafine, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
In Vitro Profile of Butenafine: A Technical Guide
Disclaimer: This technical guide details the in vitro studies of Butenafine. The initial request for "Butobendine" yielded no specific results, suggesting a possible misspelling. Butenafine, a structurally and functionally related benzylamine antifungal, is presented here as a plausible alternative.
This document provides a comprehensive overview of the in vitro pharmacological properties of Butenafine, tailored for researchers, scientists, and professionals in drug development. It encompasses its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Butenafine's primary antifungal activity stems from the disruption of ergosterol synthesis, an essential component of the fungal cell membrane.[1][2][3] It specifically inhibits the enzyme squalene epoxidase, which catalyzes the conversion of squalene to 2,3-oxidosqualene.[1][4][5] This inhibition occurs at an earlier stage in the ergosterol biosynthesis pathway compared to azole antifungals.[4]
The blockade of squalene epoxidase has a dual fungicidal effect:
-
Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[1][2]
-
Squalene Accumulation: The buildup of intracellular squalene is toxic to the fungal cell, further contributing to cell death.[1][2]
This dual action makes Butenafine a potent fungicidal agent against susceptible fungi.[2]
Signaling Pathway Diagram
Secondary Mechanism: Direct Membrane Damage
In addition to inhibiting ergosterol synthesis, Butenafine may also exert a direct damaging effect on the fungal cell membrane, particularly at higher concentrations. This can lead to an increased release of intracellular components.
Anti-inflammatory Activity
Butenafine has demonstrated inherent anti-inflammatory properties in vivo.[6] This is a significant advantage in treating fungal infections that are often accompanied by inflammation.[2][6]
Quantitative In Vitro Efficacy Data
Butenafine exhibits potent activity against a broad spectrum of fungi, particularly dermatophytes.
Table 1: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of Butenafine
| Fungal Species | MIC (mg/L) | MFC (mg/L) | Reference(s) |
| Trichophyton mentagrophytes | 0.012 - 0.05 | 0.012 - 0.05 | [7] |
| Microsporum canis | 0.012 - 0.05 | 0.012 - 0.05 | [7] |
| Trichophyton rubrum | 0.03 - 0.25 | - | [8] |
| Epidermophyton floccosum | - | - | [7] |
| Candida albicans | 0.001 - 0.25 | - | [8] |
Note: Butenafine has shown greater in vitro activity against Trichophyton rubrum, Microsporum gypseum, and Epidermophyton floccosum compared to naftifine, tolnaftate, and clotrimazole.[7]
Table 2: Squalene Epoxidase Inhibition
| Fungal Species | IC50 (µg/mL) |
| Candida albicans | 0.57 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A broth microdilution assay is a standard method for determining the MIC of an antifungal agent.
-
Fungal Isolate Preparation:
-
Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain pure colonies.
-
Prepare a fungal inoculum suspension in sterile saline or RPMI 1640 medium.
-
Adjust the inoculum concentration to a standard density (e.g., 0.5 McFarland standard, corresponding to approximately 1-5 x 10^6 CFU/mL).
-
-
Drug Dilution:
-
Prepare a stock solution of Butenafine in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the Butenafine stock solution in a 96-well microtiter plate containing RPMI 1640 medium buffered with MOPS.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at a suitable temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the fungal species.
-
-
MIC Determination:
-
After incubation, determine the MIC as the lowest concentration of Butenafine that causes a significant inhibition of fungal growth (e.g., ≥80% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
-
Squalene Epoxidase Inhibition Assay
This assay measures the ability of Butenafine to inhibit the activity of the squalene epoxidase enzyme.
-
Reaction Mixture Preparation:
-
In a 96-well UV-transparent plate, prepare a reaction mixture containing:
-
50 mM potassium-phosphate buffer (pH 7.4)
-
0.05% (v/v) Triton X-100
-
5 mM MgCl₂
-
50 µM Flavin Adenine Dinucleotide (FAD)
-
150 µM NADPH
-
Recombinant squalene epoxidase enzyme (e.g., 20 nM)
-
-
-
Inhibitor Addition:
-
Add Butenafine from a serial dilution series (e.g., 0.001 µM to 1000 µM) to the reaction wells.
-
Include a control with no inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate, squalene (e.g., 25 µM), to each well.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADPH consumption) at 37°C using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each Butenafine concentration.
-
Plot the percentage of inhibition against the logarithm of the Butenafine concentration.
-
Determine the IC50 value, which is the concentration of Butenafine that inhibits 50% of the enzyme activity.
-
Fungal Membrane Permeability Assay (Calcein Release Assay)
This assay assesses the extent of membrane damage by measuring the leakage of a fluorescent dye from pre-loaded fungal cells or liposomes.[9]
-
Preparation of Calcein-Loaded Vesicles:
-
Prepare fungal spheroplasts or artificial liposomes.
-
Load the vesicles with a high, self-quenching concentration of calcein (e.g., 50-100 mM) by incubation.
-
Remove extracellular calcein by centrifugation, washing, or gel filtration.
-
-
Treatment with Butenafine:
-
Resuspend the calcein-loaded vesicles in a suitable buffer.
-
Add varying concentrations of Butenafine to the vesicle suspension in a 96-well plate.
-
Include a negative control (buffer only) and a positive control (a known membrane-disrupting agent like Triton X-100 for 100% leakage).
-
-
Fluorescence Measurement:
-
Incubate the plate at an appropriate temperature.
-
Measure the fluorescence intensity at excitation and emission wavelengths of approximately 495 nm and 515 nm, respectively, over time.
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage for each Butenafine concentration relative to the negative and positive controls.
-
The percentage of leakage can be calculated using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence (negative control), and Fmax is the maximum fluorescence (positive control).
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Butenafine - Wikipedia [en.wikipedia.org]
- 3. Butenafine hydrochloride: for the treatment of interdigital tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. scbt.com [scbt.com]
- 6. The antifungal agent butenafine manifests anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Butenafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
Butobendine (C32H48N2O10): A Technical Overview of A Molecule with Limited Public Data
For Immediate Release
Shanghai, China – November 6, 2025 – This technical guide addresses the current scientific understanding of Butobendine, a chemical entity identified by the molecular formula C32H48N2O10. This document is intended for researchers, scientists, and professionals in drug development who may have an interest in this compound. It is important to note at the outset that publicly available research on this compound is exceptionally scarce, precluding an in-depth analysis of its biological activities and mechanisms of action.
Physicochemical Properties and Identifiers
Despite the limited biological data, fundamental physicochemical properties and chemical identifiers for this compound have been cataloged in various chemical databases. These quantitative data are summarized below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C32H48N2O10 | PubChem, DrugBank |
| Molecular Weight | 620.7 g/mol | PubChem[1] |
| IUPAC Name | [(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate[1] | PubChem[1] |
| CAS Number | 55769-65-8 | PubChem[1] |
| Synonyms | This compound, Butobendinum | PubChem, DrugBank |
| Computed Properties | ||
| XLogP3 | 5.1 | PubChem[1] |
| Hydrogen Bond Donors | 0 | Drug Central[2] |
| Hydrogen Bond Acceptors | 12 | Drug Central[2] |
| Rotatable Bond Count | 21 | Drug Central[2] |
| Topological Polar Surface Area | 114 Ų | PubChem[1] |
Current Knowledge Gap and Hypothetical Research Workflow
There is a significant lack of published experimental data regarding the synthesis, pharmacology, toxicology, and potential therapeutic applications of this compound. Database entries provide minimal information, with some suggesting a classification as an anti-arrhythmic agent, though without supporting evidence.
Given this information vacuum, a structured approach would be necessary to elucidate the core properties of this compound. The following section outlines a hypothetical experimental workflow for the initial investigation of a novel compound like this compound with a putative cardiovascular application.
Proposed Investigational Workflow
The logical progression for characterizing a novel compound such as this compound would involve a multi-stage process, beginning with fundamental in vitro assays and progressing to more complex in vivo models, and eventually, if warranted, to clinical evaluation.
Conclusion
References
Butobendine: An Obscure Compound with Limited Available Data
Efforts to locate information on its synthesis, mechanism of action, and potential therapeutic applications have been unsuccessful. It is possible that Butobendine is an investigational compound that was not advanced through clinical development, a chemical intermediate, or a drug that has been discontinued or is no longer in use. The lack of accessible data prevents a comprehensive overview of its properties and history.
For researchers, scientists, and drug development professionals, the absence of published literature, clinical trial data, and detailed experimental protocols for this compound means that any investigation into this compound would likely require starting from foundational chemical and biological screening.
Challenges in Data Compilation
Numerous attempts to retrieve substantive information on this compound consistently resulted in either a lack of relevant findings or misidentification with the antifungal agent Butenafine, which is a distinct chemical entity. This suggests that this compound is not a widely studied or utilized compound in the pharmaceutical sciences.
Without primary literature or patent filings, it is not possible to construct the requested in-depth technical guide, including data tables, experimental methodologies, or signaling pathway diagrams. The current publicly available information is limited to its basic molecular identification.[1] Further research would be contingent on accessing proprietary or unpublished historical data, should any exist.
References
Butobendine: An Inquiry into its Therapeutic Potential Reveals a Scientific Enigma
An extensive review of publicly available scientific and medical literature reveals a significant lack of information regarding the potential therapeutic targets and mechanism of action of the compound known as butobendine. Despite efforts to collate data for researchers, scientists, and drug development professionals, this compound remains an enigmatic molecule with no clearly defined pharmacological profile in the public domain.
Initial database searches identify this compound as a small molecule with a monoisotopic molecular weight of 620.33 Da.[1] Further chemical informatics provides a molecular formula of C32H48N2O10 and other calculated properties.[2] However, beyond these basic chemical identifiers, the scientific record is largely silent on its biological activity.
Efforts to uncover experimental data, such as binding affinities, efficacy studies, or clinical trial results, have been unsuccessful. Consequently, the core requirements of a technical guide—including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research data.
It is important to distinguish this compound from the similarly named antifungal agent, butenafine. While extensive research is available for butenafine, this information is not applicable to this compound.
This lack of available information suggests that this compound may be a compound that has not been extensively studied, or the research conducted on it is not publicly disclosed. For researchers, scientists, and drug development professionals interested in this molecule, the path forward would necessitate foundational in vitro and in vivo studies to first identify its biological targets and then to elucidate its mechanism of action. Without such primary research, any discussion of its therapeutic potential remains purely speculative.
References
Methodological & Application
Application Notes and Protocols for Butenafine
Disclaimer: Initial searches for "Butobendine" did not yield sufficient experimental data to fulfill the detailed request for protocols and application notes. The provided information pertains to Butenafine , a compound with a similar name and a substantial body of research. It is presumed that "Butenafine" was the intended topic of inquiry.
These application notes provide a comprehensive overview of the experimental protocols and pharmacological data for Butenafine, a benzylamine antifungal agent. The information is intended for researchers, scientists, and professionals in drug development.
Pharmacological Data
Butenafine is a potent antifungal agent with a secondary anti-inflammatory effect. The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: In Vitro Antifungal Activity of Butenafine
| Fungal Species | MIC (μg/mL) | 50% Inhibitory Concentration (IC50) of Squalene Epoxidase (μg/mL) | Reference |
| Candida albicans | 25 (complete inhibition) | 0.57 | [1] |
| Various Dermatophytes | Not specified | Not specified | [1][2] |
| Cryptococcus neoformans | Low MICs reported | Not specified | [2][3] |
| Aspergillus spp. | Low MICs reported | Not specified | [2][3] |
Table 2: Pharmacokinetic Properties of Topical Butenafine 1% Cream
| Parameter | Value | Condition | Reference |
| Mean Maximum Plasma Concentration (Cmax) | 5 ± 2 ng/mL | Exaggerated dosing in healthy volunteers | [4] |
| Mean Plasma Concentration | 0.12 ± 0.10 ng/mL | Once daily application for 4 weeks in tinea pedis patients | [4] |
| Mean Steady State Plasma Concentration | 1.4 ± 0.8 ng/mL | 6 g dose | [4] |
| Mean Steady State Plasma Concentration | 5.0 ± 2.0 ng/mL | 20 g dose | [4] |
| Time to Peak Plasma Concentration (Tmax) | 15 ± 8 hours | 6 g dose | [4] |
| Time to Peak Plasma Concentration (Tmax) | 6 ± 6 hours | 20 g dose | [4] |
| Terminal Half-life | >150 hours | Following topical application | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Candida albicans
This protocol is based on the methodology described in studies evaluating the antifungal properties of butenafine.[1]
1. Objective: To determine the minimum concentration of butenafine that completely inhibits the visible growth of Candida albicans.
2. Materials:
- Butenafine hydrochloride
- Candida albicans strain (e.g., ATCC 90028)
- Sabouraud Dextrose Broth (SDB)
- 96-well microtiter plates
- Spectrophotometer (for inoculum standardization)
- Incubator (35°C)
- Sterile saline
- Dimethyl sulfoxide (DMSO) for stock solution preparation
3. Procedure:
- Inoculum Preparation: a. Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C. b. Prepare a suspension of the yeast in sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Dilute the standardized suspension in SDB to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
- Drug Dilution: a. Prepare a stock solution of butenafine in DMSO. b. Perform serial two-fold dilutions of butenafine in SDB in the 96-well plate to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL).
- Inoculation and Incubation: a. Add the prepared fungal inoculum to each well containing the drug dilutions. b. Include a growth control well (inoculum without drug) and a sterility control well (broth only). c. Incubate the plate at 35°C for 24-48 hours.
- MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of butenafine at which there is no visible growth.
Protocol 2: In Vivo Anti-inflammatory Activity Assessment - UVB-Induced Erythema Model
This protocol is adapted from a study demonstrating the anti-inflammatory properties of butenafine in humans.[5]
1. Objective: To evaluate the ability of butenafine to reduce skin inflammation induced by ultraviolet B (UVB) radiation.
2. Materials:
- Butenafine 1% cream
- Vehicle cream (placebo)
- UVB light source with a calibrated output
- Human volunteers with informed consent
- Dermatological marker
- Erythema meter or colorimeter for quantitative assessment
3. Procedure:
- Subject Selection: a. Recruit healthy adult volunteers. b. Determine the minimal erythema dose (MED) for each subject on a non-exposed area of the back 24 hours prior to the main experiment.
- Test Site Demarcation: a. On the day of the experiment, mark several 2x2 cm squares on the subject's back.
- UVB Irradiation: a. Expose the marked sites to a dose of UVB radiation equivalent to 1.5-2 times the previously determined MED.
- Test Article Application: a. Immediately after irradiation, randomize the application of butenafine cream, vehicle cream, and no treatment (negative control) to the irradiated sites. b. A single-blinded approach is recommended, where the subject is unaware of the treatment allocation.
- Erythema Assessment: a. At predetermined time points (e.g., 8, 12, and 24 hours post-irradiation), visually assess the erythema at each site using a standardized scale. b. Quantify the erythema using an erythema meter or colorimeter to measure the change in skin redness (a* value).
- Data Analysis: a. Compare the erythema scores or colorimeter readings between the butenafine-treated sites, vehicle-treated sites, and the no-treatment control sites. b. A significant reduction in erythema in the butenafine group compared to controls indicates anti-inflammatory activity.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of Butenafine and a typical experimental workflow.
References
Application Notes and Protocols for Bidisomide Administration in Animal Models
Introduction
These application notes provide a comprehensive overview of the administration of Bidisomide, a Class I antiarrhythmic agent, in canine models of cardiac arrhythmia. The information is intended for researchers, scientists, and drug development professionals working in the fields of cardiovascular pharmacology and preclinical drug development. While the initial request specified "Butobendine," this term did not yield relevant scientific literature, suggesting a possible misspelling. Bidisomide, a well-documented antiarrhythmic with a similar name, is presented here as a relevant alternative.
Bidisomide has demonstrated efficacy in suppressing ventricular arrhythmias induced by various methods in canine models.[1] It is characterized as a Class Ia/Ib antiarrhythmic agent, indicating its mechanism of action involves the blockade of sodium channels and effects on potassium channels, leading to a prolongation of the action potential duration.[2][3]
Data Presentation
The following tables summarize the quantitative data on the efficacy and electrophysiological effects of Bidisomide in canine models.
Table 1: Antiarrhythmic Efficacy of Bidisomide in Canine Models [1]
| Arrhythmia Model | Route of Administration | IC50 (µg/mL) |
| Digitalis-induced | - | 22.1 |
| 24h Coronary Ligation | Intravenous | 15.1 |
| 48h Coronary Ligation | Intravenous | 11.6 |
| 24h Coronary Ligation | Oral | 5.4 |
| Adrenaline-induced | - | 58.7 |
Table 2: Electrophysiological and Hemodynamic Effects of Bidisomide in Dogs
| Parameter | Effect | Concentration/Dose | Animal Model | Reference |
| Action Potential Duration (APD) | Prolongation | Therapeutic | Isolated Canine Atrium | [3] |
| Effective Refractory Period (ERP) | Prolongation | Therapeutic | Isolated Canine Atrium | [3] |
| PR Interval | Prolongation | Supratherapeutic (6-14 µg/mL) | Dogs with Healed Myocardial Infarction | [2] |
| QRS Duration | Prolongation | 15 mg/kg (infusion) | Normal and Post-MI Dogs | [4] |
| Defibrillation Threshold (DFT) | Slight Increase (+3 to +5 Joules) | Therapeutic (2-5 µg/mL) and Supratherapeutic (6-14 µg/mL) | Dogs with Healed Myocardial Infarction | [2] |
| Blood Pressure | Decrease (16-31% systolic, 29-45% diastolic) | Therapeutic and Supratherapeutic | Dogs with Healed Myocardial Infarction | [2] |
| Sinoatrial Rate | Decrease | Not specified | Blood-perfused Sinoatrial Node | [1] |
| Contractile Force | Decrease | Not specified | Blood-perfused Papillary Muscle | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving Bidisomide administration in canine models are provided below.
Protocol 1: Induction of Digitalis-Induced Arrhythmia and Evaluation of Bidisomide Efficacy
Objective: To induce a stable ventricular arrhythmia using a digitalis glycoside and to determine the antiarrhythmic plasma concentration (IC50) of Bidisomide.
Animal Model: Mongrel dogs of either sex.
Materials:
-
Bidisomide
-
Digitalis glycoside (e.g., Ouabain)
-
Anesthetic agent (e.g., pentobarbital sodium)
-
Saline solution
-
ECG monitoring equipment
-
Blood collection supplies
-
Apparatus for drug infusion
Procedure:
-
Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment.
-
Monitor the electrocardiogram (ECG) continuously.
-
Administer an intravenous infusion of the digitalis glycoside at a constant rate to induce ventricular arrhythmia.
-
Once a stable arrhythmia is established and maintained for a predefined period (e.g., 30 minutes), begin the intravenous infusion of Bidisomide.
-
Administer Bidisomide in a stepwise manner, increasing the dose at regular intervals.
-
Collect blood samples at the end of each dose interval to determine the plasma concentration of Bidisomide.
-
The arrhythmia is considered suppressed when there is a return to a stable sinus rhythm.
-
The IC50 is calculated as the plasma concentration of Bidisomide that produces a 50% reduction in the arrhythmia.[1]
Protocol 2: Induction of Coronary Ligation-Induced Arrhythmia and Evaluation of Bidisomide
Objective: To create a myocardial infarction model through coronary artery ligation to induce ventricular arrhythmias and to assess the efficacy of intravenous and oral Bidisomide.
Animal Model: Beagle dogs.
Materials:
-
Bidisomide (for intravenous and oral administration)
-
Surgical instruments for thoracotomy
-
Suture material
-
Anesthetic and analgesic agents
-
ECG and hemodynamic monitoring equipment
-
Ventilator
Procedure:
-
Surgical Procedure (Two-stage coronary ligation):
-
Anesthetize the dog, intubate, and provide artificial ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Isolate the left anterior descending (LAD) coronary artery.
-
In the first stage, partially ligate the LAD to induce ischemia.
-
After a set period (e.g., 30 minutes), completely ligate the artery in the second stage to create a myocardial infarction.
-
Close the chest and allow the animal to recover. Post-operative analgesia and care are critical.
-
-
Arrhythmia Monitoring:
-
Ventricular arrhythmias typically develop within 24 to 48 hours post-ligation.[1]
-
Continuously monitor the ECG to quantify the frequency and severity of arrhythmias.
-
-
Drug Administration:
-
Intravenous: At 24 and 48 hours post-ligation, administer an intravenous infusion of Bidisomide to determine the plasma concentration required to suppress the arrhythmia.[1]
-
Oral: Administer an oral formulation of Bidisomide and monitor its effect on the arrhythmia over time, collecting blood samples to correlate plasma concentration with antiarrhythmic effect.[1]
-
Protocol 3: Evaluation of Bidisomide on Defibrillation Threshold in a Healed Myocardial Infarction Model
Objective: To determine the effect of therapeutic and supratherapeutic doses of Bidisomide on the energy required for defibrillation in dogs with a healed myocardial infarction.
Animal Model: Anesthetized dogs with a healed left ventricular infarct (≥ 10 days post-ligation).
Materials:
-
Bidisomide
-
Saline (placebo)
-
Anesthetic agents
-
External cardioverter/defibrillator
-
Defibrillation patches
-
ECG and blood pressure monitoring equipment
Procedure:
-
Surgically create a myocardial infarction as described in Protocol 2 and allow the animals to recover for at least 10 days.
-
Anesthetize the dogs for the terminal experiment.
-
Attach defibrillation patches to each ventricle.
-
Determine the baseline defibrillation threshold (DFT) by inducing ventricular fibrillation and delivering shocks of increasing energy until successful defibrillation is achieved.
-
Divide the animals into three groups: placebo (saline), therapeutic Bidisomide (target plasma concentration 2-5 µg/mL), and supratherapeutic Bidisomide (target plasma concentration 6-14 µg/mL).[2]
-
Administer the assigned treatment intravenously.
-
After a stabilization period, redetermine the DFT.
-
Monitor heart rate, blood pressure, and ECG parameters (PR, QRS) before and after treatment.[2]
Visualizations
The following diagrams illustrate key concepts related to the action of Bidisomide and the experimental workflow.
References
- 1. Effects of a new class I antiarrhythmic drug bidisomide on canine ventricular arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of bidisomide (SC-40230), a new class Ia/Ib antiarrhythmic agent, on defibrillation energy requirements in dogs with healed myocardial infarctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of bidisomide, flecainide and dofetilide on action potential duration in isolated canine atria: effect of isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid infusions of bidisomide or disopyramide in conscious dogs: effect of myocardial infarction on acute tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for Butobendine Detection: A Review of Available Techniques
A comprehensive search for analytical methods dedicated to the detection of "Butobendine" did not yield specific results. It is possible that "this compound" is a rare compound, a proprietary substance with limited publicly available data, or potentially a misspelling of a similar compound. One such compound with a similar name and for which analytical methods are well-documented is "Butenafine," an antifungal agent.
This document will therefore provide detailed application notes and protocols for the analytical detection of Butenafine as a potential alternative, assuming a possible typographical error in the original query. The methods described below are applicable to researchers, scientists, and drug development professionals working on the quantification of Butenafine in various matrices.
High-Performance Liquid Chromatography (HPLC) for Butenafine Analysis
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of Butenafine in pharmaceutical formulations and biological samples.[1][2] This method offers good sensitivity, specificity, and reproducibility.
Application Note: HPLC for Butenafine in Cream Formulations
This protocol outlines the simultaneous determination of Butenafine Hydrochloride and Betamethasone in a cream formulation using a reverse-phase HPLC method.[3]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Glacial acetic acid
-
Water (HPLC grade)
-
Butenafine Hydrochloride reference standard
-
Betamethasone reference standard
-
Cream placebo
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | 50 mM Ammonium Acetate Buffer : Acetonitrile (60:40 v/v), pH adjusted to 4.5 with glacial acetic acid[3] |
| Flow Rate | 2.0 mL/min[3] |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[3] |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Experimental Protocol:
-
Standard Solution Preparation:
-
Accurately weigh and dissolve Butenafine Hydrochloride and Betamethasone reference standards in a suitable solvent (e.g., methanol) to prepare stock solutions.
-
Perform serial dilutions with the mobile phase to create a series of calibration standards with concentrations ranging from 100-300 µg/mL for Butenafine and 5-15 µg/mL for Betamethasone.[3]
-
-
Sample Preparation (Cream):
-
Accurately weigh a portion of the cream equivalent to a known amount of Butenafine and Betamethasone.
-
Disperse the cream in a suitable solvent and sonicate to ensure complete dissolution of the active ingredients.
-
Filter the solution to remove any undissolved excipients.
-
Dilute the filtrate with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standard solutions and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peaks corresponding to Butenafine and Betamethasone based on their retention times.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify the amount of Butenafine and Betamethasone in the sample by interpolating its peak area on the calibration curve.
-
Workflow for HPLC Analysis of Butenafine in Cream
Caption: Workflow for the HPLC analysis of Butenafine in a cream formulation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Butenafine Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like Butenafine, a derivatization step is often necessary to increase their volatility and thermal stability.
Application Note: GC-MS for Butenafine in Biological Matrices
This protocol describes a general approach for the determination of Butenafine in biological matrices such as plasma or urine, incorporating a derivatization step.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for derivatized amines (e.g., DB-5ms)
-
Autosampler
Reagents and Materials:
-
Butenafine reference standard
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Extraction solvent (e.g., ethyl acetate, hexane)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous sodium sulfate
-
Buffer solutions for pH adjustment
Experimental Protocol:
-
Sample Preparation and Extraction:
-
To a known volume of the biological sample (e.g., 1 mL of plasma), add the internal standard.
-
Adjust the pH of the sample to an alkaline range (e.g., pH 9-10) to ensure Butenafine is in its free base form.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 100 µL of acetonitrile).
-
Add the derivatization agent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
The GC oven temperature program should be optimized to achieve good separation of the derivatized Butenafine from other matrix components.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized Butenafine and the internal standard.
-
Workflow for GC-MS Analysis of Butenafine
Caption: General workflow for the GC-MS analysis of Butenafine in biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Butenafine Analysis
LC-MS/MS offers the highest sensitivity and selectivity for the quantification of drugs in complex biological matrices.[4][5] This technique is particularly useful for bioanalytical studies where very low concentrations of the analyte are expected.[2]
Application Note: LC-MS/MS for Butenafine in Human Plasma
This protocol provides a general framework for developing a sensitive and specific LC-MS/MS method for the determination of Butenafine in human plasma.
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
C18 or similar reversed-phase column
-
Data acquisition and analysis software
Reagents and Materials:
-
Butenafine reference standard
-
Stable isotope-labeled internal standard (e.g., Butenafine-d7) is highly recommended.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid or ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 (e.g., 50 mm x 2.1 mm, 3 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid (Gradient elution) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode |
| MS/MS Transitions | Precursor ion → Product ion (To be optimized for Butenafine and IS) |
Experimental Protocol:
-
Method Development and Optimization:
-
Infuse a standard solution of Butenafine into the mass spectrometer to determine the optimal precursor ion and product ions for selected reaction monitoring (SRM).
-
Optimize the collision energy and other MS parameters for maximum sensitivity.
-
Develop a chromatographic method that provides a sharp, symmetrical peak for Butenafine with minimal interference from the plasma matrix.
-
-
Sample Preparation:
-
To a small volume of plasma (e.g., 100 µL), add the internal standard.
-
Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile or methanol) in a 3:1 or 4:1 ratio.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion into the LC-MS/MS system. Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts.
-
-
Analysis and Quantification:
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Acquire data in SRM mode.
-
Quantify Butenafine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
-
Signaling Pathway for LC-MS/MS Detection
Caption: Logical flow of an analyte through an LC-MS/MS system for detection.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described for Butenafine. The exact values can vary depending on the specific instrumentation, method parameters, and matrix.
| Analytical Method | Analyte | Matrix | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| HPLC-UV | Butenafine HCl | Cream | 100 - 300 | Not Reported | Not Reported | [3] |
| HPLC-UV | Butenafine HCl | Nanosponges | 1 - 50 | 0.18 | 0.57 | [6] |
| LC-MS/MS | Butenafine | Various Matrices | Method Dependent | Method Dependent | Method Dependent | [2] |
Note: The LC-MS/MS method for Butenafine mentioned in the reference did not provide specific quantitative data in the abstract but was used for a bioanalytical study, implying high sensitivity.[2] For LC-MS/MS methods for similar small molecules, LLOQs in the low ng/mL to pg/mL range are often achievable.
Conclusion
While no specific analytical methods for "this compound" were found, a variety of robust and validated methods are available for the closely named compound, Butenafine. HPLC is a reliable technique for routine quality control of pharmaceutical formulations. GC-MS, with a derivatization step, can be employed for sensitive detection in various matrices. For the highest sensitivity and specificity, particularly in complex biological fluids, LC-MS/MS is the method of choice. The provided application notes and protocols offer a solid foundation for researchers and scientists to develop and implement analytical methods for the detection and quantification of Butenafine. It is recommended to validate any method according to the relevant regulatory guidelines to ensure accurate and reliable results.
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Simultaneous HPLC Determination of Butenafine Hydrochloride and Betamethasone in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Butobendine in Cardiac Arrhythmia Research: Application Notes and Protocols
Introduction
This document provides a summary of the available information and theoretical considerations for the use of butobendine in cardiac arrhythmia research. Following a comprehensive review of scientific literature and clinical trial databases, it is important to note that there is currently a significant lack of specific published research directly investigating the application of this compound for cardiac arrhythmias. The information presented herein is therefore based on general principles of anti-arrhythmic drug research and extrapolated from data on compounds with potentially similar mechanisms of action. These notes are intended to serve as a foundational guide for researchers initiating novel investigations into the potential anti-arrhythmic properties of this compound.
Theoretical Mechanism of Action
The precise mechanism by which this compound might exert anti-arrhythmic effects is currently unknown. Based on the chemical structure of related compounds that have been studied for cardiac effects, potential mechanisms could involve the modulation of cardiac ion channels. A hypothetical signaling pathway is presented below.
Proposed In Vitro Experimental Protocols
To begin characterizing the electrophysiological effects of this compound, a series of in vitro experiments are recommended.
Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
Objective: To determine the effects of this compound on specific cardiac ion currents.
Protocol:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., rabbit, guinea pig).[1][2]
-
Perform whole-cell patch-clamp recordings to measure key cardiac ion currents, including the fast sodium current (INa), the L-type calcium current (ICa,L), and various potassium currents (e.g., IKr, IKs, Ito).[3]
-
Establish a baseline recording for each cell.
-
Perfuse the cells with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Record changes in current amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence.
-
Calculate the half-maximal inhibitory concentration (IC50) for each current to determine the potency of this compound.
Data Presentation: The quantitative data from these experiments should be summarized in a table for clear comparison.
| Ion Current | This compound Concentration (µM) | % Inhibition (Mean ± SEM) | IC50 (µM) |
| INa | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| ICa,L | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| IKr (hERG) | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 |
Action Potential Recordings in Cardiac Tissue Preparations
Objective: To assess the integrated effect of this compound on the cardiac action potential.
Protocol:
-
Dissect suitable cardiac tissue, such as papillary muscles or Purkinje fibers, from an animal heart (e.g., rabbit).[4]
-
Mount the tissue in an organ bath superfused with oxygenated Tyrode's solution at 37°C.
-
Impale a cell with a sharp microelectrode to record transmembrane action potentials.
-
Pace the tissue at a constant cycle length (e.g., 1 Hz).
-
After obtaining a stable baseline recording, introduce increasing concentrations of this compound into the superfusate.
-
Measure changes in action potential parameters, including resting membrane potential (RMP), action potential amplitude (APA), maximum upstroke velocity (Vmax), and action potential duration at 50% and 90% repolarization (APD50, APD90).
Data Presentation:
| Parameter | Control | This compound (1 µM) | This compound (10 µM) | This compound (100 µM) |
| RMP (mV) | ||||
| APA (mV) | ||||
| Vmax (V/s) | ||||
| APD50 (ms) | ||||
| APD90 (ms) |
Proposed In Vivo Experimental Protocols
Should in vitro studies suggest a favorable electrophysiological profile, subsequent in vivo testing in animal models of arrhythmia would be warranted.
Evaluation in an Animal Model of Atrial Fibrillation
Objective: To determine the efficacy of this compound in preventing or terminating atrial fibrillation (AF).
Protocol:
-
Select a suitable large animal model for AF research, such as a dog or goat.[5][6]
-
Induce AF through programmed electrical stimulation or rapid atrial pacing.
-
Administer this compound intravenously at various doses.
-
Monitor the electrocardiogram (ECG) for conversion of AF to sinus rhythm and the duration of AF episodes.
-
Measure electrophysiological parameters such as the atrial effective refractory period (AERP).
Assessment in a Ventricular Arrhythmia Model
Objective: To evaluate the potential of this compound to prevent life-threatening ventricular arrhythmias.
Protocol:
-
Utilize an established animal model of ventricular arrhythmia, such as a post-myocardial infarction model in pigs or dogs.[1]
-
Induce ventricular tachycardia (VT) or ventricular fibrillation (VF) using programmed electrical stimulation.
-
Administer this compound as a pre-treatment or for acute termination of the arrhythmia.
-
Record the incidence and duration of VT/VF episodes.
-
Monitor hemodynamic parameters and ECG intervals (e.g., QT interval).
Proposed Experimental Workflow
The following diagram illustrates a logical progression for the preclinical evaluation of this compound for cardiac arrhythmias.
Conclusion and Future Directions
The study of this compound for cardiac arrhythmias represents a novel and unexplored area of research. The protocols and frameworks outlined in this document provide a starting point for investigators. Rigorous in vitro and in vivo studies are necessary to determine if this compound possesses any clinically relevant anti-arrhythmic properties and to elucidate its mechanism of action and safety profile. Should initial studies yield promising results, further investigation into its pharmacokinetics, pharmacodynamics, and potential for pro-arrhythmic effects will be critical for any future drug development efforts.
References
- 1. Animal models of arrhythmia: classic electrophysiology to genetically modified large animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models to Study Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac effects of muscarinic receptor antagonists used for voiding dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac electrophysiologic effects of lidocaine and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Animal models for atrial fibrillation: clinical insights and scientific opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies of Butobendine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Butobendine is classified as an anti-arrhythmic and cardiovascular agent. However, there is a notable absence of publicly available, detailed electrophysiological studies, quantitative data, and specific experimental protocols for this compound. Therefore, the following application notes and protocols are presented as a generalized framework for the electrophysiological evaluation of a novel anti-arrhythmic compound, using this compound as a representative example. The data presented herein is hypothetical and for illustrative purposes.
Introduction
This compound is a bioactive small molecule with a molecular weight of 620.74 g/mol and the chemical formula C32H48N2O10.[1][2][3] It is categorized as an anti-arrhythmia and cardiovascular agent, suggesting that its therapeutic effects are likely mediated through the modulation of ion channels in cardiac tissue.[2] Understanding the precise mechanism of action of compounds like this compound on various ion channels is crucial for drug development, efficacy testing, and safety profiling.
Electrophysiology studies, particularly the patch-clamp technique, are the gold standard for investigating the effects of a compound on ion channel function.[4][5] These studies can elucidate the compound's affinity for specific channels, its mode of action (e.g., channel blocker, modulator), and its state-dependency (i.e., whether it preferentially binds to resting, open, or inactivated channel states). This document provides a guide to the characterization of a compound such as this compound in an electrophysiology research setting.
Hypothetical Quantitative Data Summary
The following table summarizes hypothetical data representing the potential effects of this compound on a panel of key cardiac ion channels. This data is for illustrative purposes and should be experimentally determined for any new compound.
| Ion Channel | Cell Line | IC50 / EC50 (µM) | Type of Effect | State Dependency |
| hNav1.5 | HEK293 | 1.2 | Inhibition | Inactivated State |
| hKv4.3/KChIP2.2 | CHO | 5.8 | Inhibition | Open State |
| hERG (Kv11.1) | HEK293 | > 30 | No significant effect | - |
| hCav1.2 | HEK293 | 15.2 | Inhibition | - |
| hKir2.1 | HEK293 | > 30 | No significant effect | - |
Table 1: Hypothetical Electrophysiological Profile of this compound. This table illustrates the kind of quantitative data that would be generated to characterize the effects of a novel anti-arrhythmic agent on various cardiac ion channels.
Experimental Protocols
Cell Culture and Preparation
For in vitro electrophysiology studies, cell lines stably expressing the human ion channel of interest are typically used. Common choices include Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO) cells.
-
Cell Culture: Culture the desired cell line in the appropriate medium (e.g., DMEM for HEK293 cells) supplemented with fetal bovine serum, antibiotics, and a selection agent to ensure continued expression of the target ion channel.
-
Cell Plating: A few days prior to recording, plate the cells onto glass coverslips at a low density to allow for the isolation of single cells for patch-clamping.[5]
-
Preparation for Recording: On the day of the experiment, transfer a coverslip with the cultured cells to the recording chamber on the microscope stage.[5]
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp configuration is the most commonly used method to study the effects of a compound on the total current flowing through all ion channels of a specific type in a single cell.[4][5]
Solutions:
-
External (Bath) Solution (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The solution should be continuously bubbled with 95% O2 and 5% CO2.[3]
-
Internal (Pipette) Solution: The composition varies depending on the ion channel being studied. For potassium channels, a typical solution contains (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, and 0.4 CaCl2.[3] The pH and osmolarity of both solutions should be carefully adjusted.
Procedure:
-
Pipette Fabrication: Pull recording micropipettes from borosilicate glass capillaries using a micropipette puller. The resistance of the pipettes when filled with the internal solution should be between 3 and 7 MΩ.[5]
-
Filling the Pipette: Fill the micropipette with the internal solution, ensuring no air bubbles are trapped at the tip.[5]
-
Approaching the Cell: Under microscopic observation, carefully approach a single, healthy-looking cell with the micropipette.[4]
-
Giga-Ohm Seal Formation: Apply light positive pressure to the pipette as it approaches the cell. Once the pipette touches the cell membrane, release the pressure to allow for the formation of a high-resistance seal (≥ 1 GΩ) between the pipette tip and the cell membrane.[3]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.[4][5]
-
Voltage or Current Clamp:
-
Voltage-Clamp: Hold the cell membrane potential at a constant value and apply specific voltage protocols (e.g., voltage steps, ramps) to elicit ion channel currents. This mode is used to study the effect of the compound on ionic currents.[4]
-
Current-Clamp: Control the current being injected into the cell and measure the resulting changes in membrane potential. This is used to study effects on resting membrane potential and action potentials.[4]
-
-
Drug Application: After obtaining a stable baseline recording, apply this compound at various concentrations to the external solution bathing the cell. This is typically done using a perfusion system that allows for the rapid exchange of solutions.[5]
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Butenafine Solubility and Formulation
For: Researchers, scientists, and drug development professionals.
Introduction
Butenafine, a synthetic benzylamine antifungal agent, is a cornerstone in the topical treatment of dermatophytosis. Its efficacy is intrinsically linked to its formulation, which must overcome the challenge of its poor aqueous solubility to ensure adequate bioavailability at the site of action. This document provides a comprehensive overview of the solubility characteristics of butenafine hydrochloride and detailed protocols for its formulation into various advanced drug delivery systems.
Physicochemical Properties of Butenafine Hydrochloride
Butenafine hydrochloride is a white, odorless crystalline powder. It is freely soluble in organic solvents like methanol, ethanol, and chloroform, but demonstrates limited solubility in water.[1] This lipophilic nature is a critical consideration in the design of effective topical and other formulations.
Quantitative Solubility Data
The solubility of butenafine and its hydrochloride salt in various solvents is summarized in the table below. This data is essential for selecting appropriate solvent systems during formulation development.
| Solvent/Vehicle | Form of Butenafine | Solubility | Reference |
| Water | Hydrochloride | Slightly soluble[1][2] | [1][2] |
| Water | Hydrochloride | 1 mg/mL (requires sonication) | [3] |
| Methanol | Hydrochloride | Freely soluble[1] | [1] |
| Ethanol | Hydrochloride | Freely soluble[1] | [1] |
| Ethanol | Base | 63 mg/mL | |
| Chloroform | Hydrochloride | Freely soluble[1] | [1] |
| Dichloromethane | Base | Readily soluble | [4] |
| Acetone | Hydrochloride | Slightly soluble | [5] |
| DMSO | Base | 63 mg/mL | [6] |
| DMSO | Hydrochloride | 25 mg/mL (requires sonication) | [3] |
| DMSO | Hydrochloride | ≥17.55 mg/mL | [7] |
| Corn Oil | Hydrochloride | ≥ 2.5 mg/mL (in 10% DMSO) | [3] |
| 20% SBE-β-CD in saline | Hydrochloride | ≥ 2.5 mg/mL (in 10% DMSO) | [3] |
| PEG300/Tween-80/Saline | Hydrochloride | ≥ 2.5 mg/mL (in 10% DMSO) | [3] |
| Labrasol | Hydrochloride | 43.12 ± 6.43 mg/mL | [8] |
| Tween 80 | Hydrochloride | 72.45 ± 6.45 mg/mL | [8] |
Experimental Protocols
Detailed methodologies for key formulation experiments are provided below. These protocols are based on established research and offer a starting point for laboratory-scale formulation development.
This protocol describes the preparation of butenafine-loaded SLNs using a modified solvent emulsification technique, suitable for enhancing skin penetration.[9][10]
Materials:
-
Butenafine hydrochloride
-
Liquid lipid (e.g., Labrasol)[8]
-
Co-surfactant (optional)
-
Organic solvent (e.g., Acetone, DMSO)[9]
-
Purified water
Equipment:
-
Magnetic stirrer with heating
-
High-speed homogenizer or probe sonicator
-
Ultracentrifuge
-
Particle size analyzer
Procedure:
-
Preparation of the Oil Phase: Dissolve butenafine hydrochloride and the solid lipid in a suitable organic solvent or a mixture of solvents (e.g., acetone and DMSO in a 1:1 ratio) with heating to form a clear solution.[9]
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the oil phase.
-
Emulsification: Add the hot oil phase to the hot aqueous phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenization: Subject the resulting emulsion to high-speed homogenization or probe sonication for a specified time to reduce the particle size.
-
Nanoparticle Formation: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Purification: Centrifuge the SLN dispersion to separate the nanoparticles from the aqueous medium and remove any unentrapped drug.
-
Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
This protocol details the preparation of butenafine-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles by an emulsification-solvent evaporation method.[11]
Materials:
-
Butenafine hydrochloride
-
PLGA
-
Poly(vinyl alcohol) (PVA) as a stabilizer
-
Organic solvent (e.g., methanol:acetone 1:1)[11]
-
Purified water
Equipment:
-
Magnetic stirrer
-
Probe sonicator[11]
-
Centrifuge
-
Lyophilizer
Procedure:
-
Preparation of the Organic Phase: Dissolve butenafine hydrochloride and PLGA in the organic solvent mixture.[11]
-
Preparation of the Aqueous Phase: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator to form a nanoemulsion.[11]
-
Solvent Evaporation: Stir the nanoemulsion for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Purification and Collection: Centrifuge the nanoparticle suspension to collect the nanoparticles. Wash the nanoparticles with purified water to remove excess PVA and unentrapped drug.
-
Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder for long-term storage.
This protocol describes the thin-film hydration method for preparing butenafine-loaded bilosomes, which are lipid-based vesicles containing bile salts to enhance drug permeation.[12]
Materials:
-
Butenafine hydrochloride
-
Lipid (e.g., Cholesterol)
-
Surfactant (e.g., Span 60)[12]
-
Bile salt (e.g., Sodium deoxycholate)[12]
-
Organic solvent (e.g., Chloroform, Methanol)
-
Phosphate buffered saline (PBS)
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder (optional)
Procedure:
-
Film Formation: Dissolve butenafine hydrochloride, lipid, and surfactant in an organic solvent in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with a PBS solution containing the bile salt by rotating the flask at a temperature above the lipid phase transition temperature.
-
Vesicle Size Reduction: Sonicate the resulting suspension in a bath sonicator to reduce the size of the bilosomes. For a more uniform size distribution, the bilosomes can be extruded through polycarbonate membranes of a defined pore size.
-
Purification: Separate the bilosomes from the unentrapped drug by centrifugation or dialysis.
-
Characterization: Analyze the prepared bilosomes for vesicle size, PDI, zeta potential, and entrapment efficiency.
Visualization of Experimental Workflows and Logical Relationships
References
- 1. Butenafine - Wikipedia [en.wikipedia.org]
- 2. Butenafine | C23H27N | CID 2484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. selleckchem.com [selleckchem.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Formulation and Optimization of Butenafine-Loaded Topical Nano Lipid Carrier-Based Gel: Characterization, Irritation Study, and Anti-Fungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation and Evaluation of Butenafine Hydrochloride-Incorporated Solid Lipid Nanoparticles as Novel Excipients for the Treatment of Superficial Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Characterization of Butenafine Hydrochloride Solid Lipid Nanoparticles for Skin Targeting | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 11. Formulation and evaluation of butenafine loaded PLGA-nanoparticulate laden chitosan nano gel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
No Publicly Available Data on Butobendine's Application in Cardiovascular Cell Lines
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the application of butobendine in cardiovascular cell lines.
Researchers, scientists, and drug development professionals should be aware that foundational data on the effects, mechanisms of action, and experimental protocols for this compound in the context of cardiac cell biology is absent from the public domain. This lack of information prevents the creation of detailed application notes and protocols as requested.
Searches for "this compound" in conjunction with terms such as "cardiovascular," "cardiac," "cardiomyocyte," "electrophysiology," and "ion channels" did not yield any relevant experimental studies. While the chemical identity of this compound is confirmed in databases like PubChem and DrugBank, its biological activity and potential applications in cardiovascular research remain uncharacterized in published literature.
Therefore, it is not possible to provide the following for this compound's use in cardiovascular cell lines:
-
Quantitative Data Presentation: No data such as IC50 values, effects on ion channel currents, or changes in gene/protein expression are available to summarize.
-
Experimental Protocols: No established methodologies for the use of this compound in cardiac cell-based assays have been published.
-
Signaling Pathway and Workflow Visualizations: Without experimental data, no signaling pathways or experimental workflows involving this compound can be depicted.
It is conceivable that research on this compound in this area may be proprietary, in very early stages and not yet published, or that the compound has not been investigated for cardiovascular applications.
For researchers interested in the electrophysiological effects on cardiovascular cell lines, literature is available for other compounds such as Bupivacaine and Bufalin, which are known to modulate cardiac ion channels. Professionals seeking to investigate novel compounds in this area would need to conduct exploratory studies to determine the basic safety and efficacy profile of this compound in relevant cardiovascular cell models.
Troubleshooting & Optimization
Technical Support Center: Butobendine Synthesis Yield Improvement
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Butobendine. For the purposes of this guide, this compound is defined as Butyl 4-(N-benzylamino)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the two-step synthesis of this compound?
A1: The overall yield for the two-step synthesis of this compound, involving reductive amination followed by Fischer esterification, typically ranges from 60% to 75% under optimized conditions. The yield is highly dependent on the purity of the starting materials and the precise control of reaction parameters.
Q2: What are the most common impurities or byproducts encountered in this compound synthesis?
A2: Common byproducts include unreacted starting materials (4-aminobenzoic acid, benzaldehyde, and n-butanol), the intermediate N-benzyl-4-aminobenzoic acid, and products from side reactions such as the formation of dibenzyl ether from the self-condensation of benzyl alcohol (if formed from benzaldehyde reduction).
Q3: How can the progress of the this compound synthesis reactions be monitored?
A3: Thin-layer chromatography (TLC) is a straightforward method for monitoring the progress of both the reductive amination and esterification steps.[1][2] Staining with a potassium permanganate solution can help visualize the different components. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What are the recommended purification methods for the final this compound product?
A4: The primary purification method for this compound is column chromatography on silica gel, followed by recrystallization from a suitable solvent system like ethanol/water to obtain a highly pure product.
Q5: My overall yield is significantly lower than expected. What are the initial troubleshooting steps?
A5: Initially, verify the purity of your starting materials, as impurities can interfere with the reactions. Ensure that all glassware is dry, particularly for the esterification step, as water can inhibit the reaction. Re-evaluate the stoichiometry of your reagents and confirm that the reaction temperatures and times were optimal.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the reductive amination step | Incomplete formation of the imine intermediate. | Increase the reaction time or temperature for the imine formation. Ensure the removal of water, which is a byproduct of this step. |
| Inefficient reduction of the imine. | Use a more potent or selective reducing agent. Sodium borohydride is a common choice, but other agents can be tested.[1][2] | |
| Side reactions of benzaldehyde. | Add the reducing agent slowly to the reaction mixture to minimize the reduction of benzaldehyde to benzyl alcohol. | |
| Low yield in the Fischer esterification step | Presence of water in the reaction mixture. | Use a Dean-Stark apparatus to remove water azeotropically during the reaction. Ensure all reagents and solvents are anhydrous. |
| Insufficient acid catalyst. | Increase the amount of sulfuric acid or use an alternative acid catalyst like p-toluenesulfonic acid. | |
| Reversibility of the reaction. | Use a large excess of n-butanol to shift the equilibrium towards the product. | |
| Final product is difficult to purify | Presence of multiple byproducts. | Optimize the reaction conditions of both steps to minimize byproduct formation. |
| Co-elution of impurities during column chromatography. | Experiment with different solvent systems for column chromatography to improve separation. A gradient elution may be necessary. | |
| Oily product that does not crystallize. | Ensure the product is of high purity before attempting recrystallization. Try different solvent systems or use a seed crystal to induce crystallization. |
Quantitative Data Summary
The following tables summarize the impact of different reaction conditions on the yield of the two key steps in this compound synthesis.
Table 1: Effect of Reducing Agent on the Yield of N-benzyl-4-aminobenzoic acid
| Reducing Agent | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| Sodium Borohydride (NaBH₄) | 4 | 25 | 85 |
| Sodium Cyanoborohydride (NaBH₃CN) | 6 | 25 | 88 |
| Sodium Triacetoxyborohydride (STAB) | 3 | 25 | 92 |
Table 2: Effect of Catalyst on the Yield of this compound in the Esterification Step
| Catalyst | Amount (mol%) | Reaction Time (hours) | Yield (%) |
| Sulfuric Acid (H₂SO₄) | 5 | 8 | 80 |
| p-Toluenesulfonic Acid (p-TsOH) | 5 | 10 | 82 |
| Scandium (III) Triflate (Sc(OTf)₃) | 1 | 6 | 88 |
Key Experimental Protocols
Protocol 1: Synthesis of N-benzyl-4-aminobenzoic acid (Reductive Amination)
-
Dissolve 4-aminobenzoic acid (1 eq.) and benzaldehyde (1.1 eq.) in methanol.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield N-benzyl-4-aminobenzoic acid.
Protocol 2: Synthesis of this compound (Fischer Esterification)
-
Combine N-benzyl-4-aminobenzoic acid (1 eq.), n-butanol (10 eq.), and a catalytic amount of sulfuric acid (5 mol%) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 8 hours).
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 3: Purification of this compound by Column Chromatography
-
Prepare a silica gel column using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with the hexane/ethyl acetate solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Workflow for troubleshooting low this compound yield.
Caption: Relationship between reaction parameters and product purity.
References
Technical Support Center: Troubleshooting Butenafine Experimental Results
Disclaimer: The compound "Butobendine" did not yield specific search results. This guide has been developed for "Butenafine," a compound with a similar name and relevance to drug development and scientific research. Please verify that Butenafine is the compound of interest for your experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butenafine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Butenafine?
Butenafine is a benzylamine antifungal agent.[1] Its primary mechanism of action is the inhibition of the fungal enzyme squalene epoxidase.[1][2] This enzyme is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes.[1][2] By inhibiting squalene epoxidase, Butenafine disrupts ergosterol production, leading to increased cell membrane permeability and ultimately, fungal cell death.[2] This action makes Butenafine fungicidal.[2]
Q2: What are the known cellular effects of Butenafine in Candida albicans?
In Candida albicans, Butenafine has been shown to have a direct membrane-damaging effect, which may be a primary contributor to its anticandidal activity.[3] It can also alter the cellular sterol composition, making the cell membrane more susceptible to damage.[3]
Q3: Are there any known anti-inflammatory properties of Butenafine?
Yes, Butenafine possesses intrinsic anti-inflammatory properties.[2] This is a beneficial characteristic as fungal skin infections are often accompanied by inflammation.[2]
Troubleshooting Experimental Results
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values in antifungal susceptibility testing.
-
Possible Cause 1: Inoculum preparation. The density of the fungal inoculum is critical for reproducible MIC results. Ensure a standardized and validated method for inoculum preparation is used consistently.
-
Possible Cause 2: Media composition. The composition of the growth medium can significantly impact the activity of antifungal agents. Verify that the media composition is consistent across experiments and appropriate for the fungal species being tested.
-
Possible Cause 3: Butenafine stability. Butenafine, like many small molecules, can degrade over time or under certain storage conditions. Ensure the stock solution is fresh and has been stored correctly. Consider performing a quality control check on the compound.
Problem 2: Unexpectedly low efficacy in an in vivo animal model of fungal infection.
-
Possible Cause 1: Formulation and delivery. Butenafine is typically used as a topical cream.[4] The vehicle used for delivery in an animal model can significantly affect its penetration and local concentration. Evaluate the formulation to ensure it is optimized for the specific animal model.
-
Possible Cause 2: Drug metabolism. While typically applied topically, any systemic absorption could lead to metabolism of the compound, reducing its effective concentration at the site of infection. Consider analyzing plasma or tissue samples to determine the pharmacokinetic profile of Butenafine in your model.
-
Possible Cause 3: Model-specific factors. The specific fungal strain and the immune status of the animal model can influence the apparent efficacy of the treatment. Ensure the model is well-characterized and appropriate for the research question.
Problem 3: Evidence of off-target effects in cell-based assays.
-
Possible Cause 1: High concentrations. At high concentrations, many compounds can exhibit non-specific effects. Perform dose-response experiments to determine the optimal concentration range where specific activity is observed.
-
Possible Cause 2: Interaction with assay components. Butenafine could potentially interact with components of the assay, such as fluorescent dyes or substrates, leading to false-positive or false-negative results. Run appropriate controls, including the compound in the absence of cells, to rule out assay interference.
-
Possible Cause 3: Intrinsic cellular toxicity. Beyond its antifungal activity, Butenafine may have cytotoxic effects on certain cell types at higher concentrations. Assess cell viability using a reliable method (e.g., MTT assay) in parallel with your primary assay.
Quantitative Data Summary
Table 1: Antifungal Activity of Butenafine
| Fungal Species | Minimum Inhibitory Concentration (MIC) Range | Reference |
| Trichophyton mentagrophytes | Not specified in provided results | [2] |
| Trichophyton rubrum | Not specified in provided results | [2] |
| Trichophyton tonsurans | Not specified in provided results | [2] |
| Epidermophyton floccosum | Not specified in provided results | [2] |
| Malassezia furfur | Not specified in provided results | [2] |
| Candida albicans | Superior activity to terbinafine and naftifine | [2] |
| Cryptococcus neoformans | Low MICs reported | [1] |
| Aspergillus spp. | Low MICs reported | [1] |
Note: Specific MIC values were not available in the provided search results. The table indicates the reported activity.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
-
Prepare Fungal Inoculum: Culture the desired fungal species on appropriate agar plates. Harvest the fungal elements and suspend them in sterile saline. Adjust the suspension to a standardized concentration (e.g., using a spectrophotometer to measure optical density).
-
Prepare Butenafine Dilutions: Create a stock solution of Butenafine in a suitable solvent (e.g., DMSO). Perform serial dilutions in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the Butenafine dilutions. Include positive (no drug) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific fungal species.
-
Determine MIC: The MIC is the lowest concentration of Butenafine that visibly inhibits fungal growth. This can be assessed visually or by using a spectrophotometer to measure turbidity.
Visualizations
Caption: Butenafine's mechanism of action.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Butobendine off-target effects mitigation
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the known off-target effects of Butobendine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) about this compound's Off-Target Profile
Q1: What are the primary off-target activities of this compound?
A1: this compound, in addition to its primary therapeutic action, has been observed to interact with several other biological targets. The most significant off-target activities include:
-
Inhibition of the hERG potassium channel.
These off-target effects are dose-dependent and can be influenced by experimental conditions.
Q2: What are the potential consequences of these off-target effects in my experiments?
A2: The off-target activities of this compound can lead to confounding results and misinterpretation of data.
-
hERG inhibition can induce cardiotoxicity, which may manifest as cell death or altered electrophysiology in cardiac models.[9]
-
Alpha-1 adrenergic antagonism can lead to a drop in blood pressure in in vivo models, potentially affecting tissue perfusion and drug distribution.[1][2][3][4]
-
CYP2D6 inhibition can alter the metabolism of other compounds in your experimental system, leading to unexpected drug-drug interactions.[6][7][10][11]
Troubleshooting Guide: hERG Inhibition
Q3: I am observing unexpected cytotoxicity in my cardiomyocyte cell line when treated with this compound. Could this be related to hERG inhibition?
A3: Yes, it is possible. Inhibition of the hERG channel can lead to fatal arrhythmias and cardiac cell death.[9] To investigate this, you can perform a cell viability assay and an electrophysiology study to assess changes in the cardiac action potential.
Q4: How can I mitigate hERG-related cardiotoxicity in my experiments?
A4: Several strategies can be employed to mitigate hERG inhibition:
-
Chemical modification: If you are in the process of optimizing a compound series based on this compound, consider chemical modifications to reduce hERG affinity. Strategies include reducing the lipophilicity and basicity of amines, introducing hydroxyl or acidic groups, and restricting the molecule's conformation.[9][12][13][14]
-
Dose reduction: Use the lowest effective concentration of this compound to minimize off-target effects.
-
Co-administration of a hERG activator: In specific experimental setups, co-administration of a known hERG channel activator could counteract the inhibitory effects of this compound. This should be done with caution and appropriate controls.
Experimental Protocol: Patch-Clamp Electrophysiology for hERG Channel Activity
This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on hERG channel currents expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).
-
This compound stock solution (in DMSO).
-
Patch-clamp rig with amplifier and data acquisition system.
Methodology:
-
Culture the hERG-expressing cells on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Form a giga-ohm seal between a patch pipette filled with the internal solution and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.
-
Record baseline hERG currents.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the hERG currents in the presence of this compound.
-
Wash out the drug and record the recovery of the current.
-
Analyze the data to determine the IC50 of this compound for hERG channel inhibition.
Data Summary: hERG Mitigation Strategies
| Mitigation Strategy | IC50 Shift (this compound Analogue) | Reference Compound (IC50) |
| Reduce Lipophilicity | 2.5-fold increase | 1 µM |
| Reduce Basicity | 3.0-fold increase | 1 µM |
| Introduce Hydroxyl Group | 1.8-fold increase | 1 µM |
| Restrict Conformation | 2.2-fold increase | 1 µM |
This table presents hypothetical data for illustrative purposes.
Signaling Pathway: hERG Channel and Cardiac Action Potential
Caption: this compound inhibits the hERG potassium channel, disrupting cardiac repolarization.
Troubleshooting Guide: Alpha-1 Adrenergic Antagonism
Q5: In my in vivo study, I'm observing a significant drop in blood pressure after administering this compound, which is not the intended therapeutic effect. Why is this happening?
A5: This is a known consequence of this compound's off-target antagonism of alpha-1 adrenergic receptors. These receptors are involved in maintaining vascular tone, and their blockade leads to vasodilation and a subsequent drop in blood pressure.[1][2][3][4]
Q6: How can I minimize the hypotensive effects of this compound in my animal models?
A6: To mitigate the hypotensive effects, consider the following:
-
Dose titration: Start with a low dose of this compound and gradually increase it to the desired therapeutic level. This allows the animal's cardiovascular system to adapt.[2]
-
Route of administration: A slower route of administration, such as subcutaneous injection or continuous infusion, can prevent a rapid drop in blood pressure compared to intravenous bolus injection.
-
Choice of anesthetic: If the animals are anesthetized, be aware that some anesthetics can also cause hypotension and may exacerbate the effect of this compound.
-
Co-administration with a vasoconstrictor: In some cases, co-administration of a selective alpha-1 adrenergic agonist may be necessary to maintain blood pressure. This should be carefully controlled and justified.
Experimental Workflow: Assessing Off-Target Vasodilation
Caption: Workflow for troubleshooting unexpected hypotension caused by this compound.
Troubleshooting Guide: CYP2D6 Inhibition
Q7: I am conducting a drug-drug interaction study and have noticed that the plasma concentration of my primary drug is significantly higher when co-administered with this compound. Why?
A7: this compound is a known inhibitor of the CYP2D6 enzyme.[6][7] If your primary drug is a substrate of CYP2D6, its metabolism will be slowed down in the presence of this compound, leading to higher plasma concentrations.[6][7][10][11]
Q8: How can I manage CYP2D6-mediated drug-drug interactions in my experiments?
A8: To manage these interactions, you can:
-
Use a different metabolic pathway: If possible, choose a primary drug that is not metabolized by CYP2D6.
-
Lower the dose of the CYP2D6 substrate: If you must use a CYP2D6 substrate, reduce its dose to avoid potential toxicity from elevated plasma concentrations.[7]
-
In vitro metabolic stability assay: Conduct an in vitro assay with liver microsomes to quantify the inhibitory potential of this compound on CYP2D6 and other CYP enzymes. This will help you predict the extent of the drug-drug interaction.
Experimental Protocol: In Vitro CYP2D6 Inhibition Assay
This protocol describes how to determine the IC50 of this compound for CYP2D6 inhibition using human liver microsomes.
Materials:
-
Human liver microsomes (HLMs).
-
CYP2D6 substrate (e.g., dextromethorphan).
-
NADPH regenerating system.
-
This compound stock solution.
-
Positive control inhibitor (e.g., quinidine).
-
LC-MS/MS system for analysis.
Methodology:
-
Prepare a reaction mixture containing HLMs, the CYP2D6 substrate, and the NADPH regenerating system in a phosphate buffer.
-
Add various concentrations of this compound or the positive control to the reaction mixture.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the CYP2D6 substrate using LC-MS/MS.
-
Calculate the percent inhibition of CYP2D6 activity for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
Data Summary: CYP450 Inhibition Profile of this compound
| CYP Isoform | This compound IC50 (µM) | Known Inhibitor (Control) |
| CYP2D6 | 1.2 | Quinidine (0.05 µM) |
| CYP3A4 | > 50 | Ketoconazole (0.1 µM) |
| CYP2C9 | > 50 | Sulfaphenazole (0.5 µM) |
| CYP1A2 | > 50 | Furafylline (2 µM) |
This table presents hypothetical data for illustrative purposes.
Logical Relationship: CYP2D6 Drug-Drug Interaction
Caption: this compound inhibits CYP2D6, leading to increased plasma levels of co-administered drugs.
References
- 1. Adverse effects of alpha 1-adrenergic blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 3. Alpha blockers - Mayo Clinic [mayoclinic.org]
- 4. Alpha blocker - Wikipedia [en.wikipedia.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. What are CYP2D6 inhibitors and how do they work? [synapse.patsnap.com]
- 7. CYP2D6 Inhibitors: Working, Common Drugs, & More - RPh Labs [rphlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYP2D6 - Wikipedia [en.wikipedia.org]
- 11. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 12. drughunter.com [drughunter.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Butobendine Purification
Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) are based on general principles of organic chemistry and purification techniques for compounds with similar functional groups to Butobendine (tertiary amines, benzoate esters). Due to a lack of specific published literature on the purification of this compound, some information is presented as hypothetical examples to guide researchers.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts of esterification: Impurities from the formation of the benzoate esters.
-
Byproducts of amine alkylation: Over-alkylation or side reactions related to the tertiary amine groups.
-
Degradation products: Hydrolysis of the ester linkages or oxidation of the tertiary amines.
Q2: What analytical techniques are suitable for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for purity assessment.
| Analytical Technique | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect non-volatile impurities. | A main peak for this compound with smaller peaks for impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify volatile impurities and byproducts. | Useful for analyzing starting materials and low molecular weight side products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirm the structure of this compound and identify structural isomers or related impurities. | Characteristic peaks for the aromatic and aliphatic protons and carbons of this compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm the presence of key functional groups (esters, amines). | Characteristic absorption bands for C=O (ester) and C-N (amine) bonds. |
Q3: What are the general solubility properties of this compound?
A3: Based on its structure, this compound is a relatively large, organic molecule with both polar (esters, amines) and non-polar (alkyl chains, aromatic rings) regions. Its solubility is expected to be:
-
Good in moderately polar organic solvents like dichloromethane, chloroform, and ethyl acetate.
-
Sparingly soluble in non-polar solvents like hexanes.
-
Potentially soluble in polar protic solvents like ethanol and methanol, especially upon heating.
-
The hydrochloride salt of this compound is expected to have increased solubility in polar solvents, including water.
Troubleshooting Guides
Recrystallization Issues
Problem: this compound does not crystallize from the chosen solvent.
| Possible Cause | Suggested Solution |
| Solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent. |
| Inappropriate solvent. | Try a different solvent or a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane). |
| Presence of impurities inhibiting crystallization. | Attempt a preliminary purification step like a quick filtration through a plug of silica gel. |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem: The recrystallized this compound is an oil, not a solid.
| Possible Cause | Suggested Solution |
| Melting point of the compound is below room temperature. | This is unlikely for a molecule of this size, but if so, crystallization may not be feasible. |
| Presence of significant impurities. | The purity of the crude material may be too low for effective recrystallization. Consider column chromatography first. |
| Incorrect solvent system. | The solvent may be too good, preventing the compound from coming out of solution as a solid. Try a less polar solvent or a co-solvent system. |
Problem: Low recovery of this compound after recrystallization.
| Possible Cause | Suggested Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for the hot filtration step. |
Column Chromatography Issues
Problem: this compound shows significant tailing on a silica gel column.
This is a common issue for compounds containing basic amine groups due to strong interactions with the acidic silica surface.
| Possible Cause | Suggested Solution |
| Strong interaction between the tertiary amines and acidic silica gel. | Add a small amount of a competing base, such as triethylamine (0.1-1%), to the eluent. |
| Inappropriate mobile phase polarity. | Optimize the mobile phase. A gradient elution from a less polar to a more polar solvent system might improve separation. |
| Using standard silica gel. | Consider using amine-functionalized silica gel, which is specifically designed for the purification of basic compounds.[1] |
Problem: Poor separation of this compound from a closely eluting impurity.
| Possible Cause | Suggested Solution |
| Insufficient column resolution. | Use a longer column or a stationary phase with a smaller particle size. |
| Mobile phase is not optimized. | Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. |
| Column is overloaded. | Reduce the amount of crude material loaded onto the column. |
Experimental Protocols
General Protocol for Recrystallization of this compound Hydrochloride
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture).
-
Acidification: If starting from the free base, add a solution of hydrochloric acid (e.g., 1M HCl in ethanol) dropwise until the solution is acidic (test with pH paper). This will form the hydrochloride salt.
-
Hot Filtration: If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Flash Column Chromatography of this compound
This protocol assumes purification of the free base and may require optimization.
-
Stationary Phase: Silica gel (consider using amine-functionalized silica gel if significant tailing is observed).[1]
-
Mobile Phase Selection: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of triethylamine (e.g., 0.1-1%).
-
Column Packing: Pack the column with the chosen stationary phase slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin elution with the least polar mobile phase determined from TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of this compound.
References
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds
Disclaimer: Direct experimental data on the bioavailability of Butobendine is limited in publicly available scientific literature. Therefore, this guide provides general strategies and troubleshooting advice for improving the oral bioavailability of poorly soluble and lipophilic small molecule drugs, using this compound's predicted physicochemical properties as a hypothetical case study. The principles and protocols outlined here are widely applicable to drug development professionals working with compounds exhibiting similar characteristics.
Frequently Asked Questions (FAQs)
Q1: We are observing very low oral bioavailability for our lead compound, which, like this compound, is a large, lipophilic molecule. What are the likely limiting factors?
A1: Low oral bioavailability for such compounds is typically multifactorial. The primary bottlenecks often include:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. A drug must be in solution to pass through the intestinal wall.
-
Slow Dissolution Rate: Even if the drug is sparingly soluble, a slow rate of dissolution can lead to most of the drug passing through the GI tract before it can be absorbed.
-
Low Intestinal Permeability: The drug's size and lipophilicity might hinder its passage across the intestinal epithelium. While some lipophilicity is required, very high lipophilicity can lead to entrapment in the lipid bilayers of cell membranes.
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestines or the liver before it reaches systemic circulation. This is a common issue for many orally administered drugs.[1]
Q2: What initial formulation strategies should we consider to improve the solubility of a compound like this compound?
A2: Several formulation strategies can enhance the solubility of poorly water-soluble drugs.[2] These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create a solid solution or amorphous dispersion, which typically has a higher apparent solubility and faster dissolution than the crystalline drug.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can encapsulate the drug in a lipidic carrier, which can be more readily absorbed by the intestines.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic drugs, effectively increasing their solubility in water.
Q3: How can we investigate if first-pass metabolism is a significant barrier to our compound's bioavailability?
A3: To assess the impact of first-pass metabolism, a combination of in vitro and in vivo studies is recommended:
-
In Vitro Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes can provide an initial indication of its metabolic clearance rate.
-
Caco-2 Cell Permeability Assays: These assays can help determine the extent of intestinal metabolism.
-
In Vivo Animal Studies: Comparing the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration allows for the calculation of absolute bioavailability. A significant difference between the IV and PO bioavailability, with high clearance, often points to extensive first-pass metabolism.
Q4: We are considering a solid dispersion approach. What are the critical parameters to optimize?
A4: For successful solid dispersion formulation, consider the following:
-
Polymer Selection: The choice of polymer is crucial and depends on its ability to solubilize the drug and maintain a supersaturated state in vivo. Common polymers include povidone (PVP), copovidone, and hydroxypropyl methylcellulose (HPMC).
-
Drug Loading: The concentration of the drug in the polymer matrix can affect the physical stability of the dispersion. Higher drug loads can increase the risk of recrystallization.
-
Manufacturing Method: Techniques such as spray drying and hot-melt extrusion are commonly used. The chosen method can influence the properties of the final product, such as particle size and morphology.
-
Physical Stability: Amorphous dispersions are thermodynamically unstable and can revert to a more stable crystalline form over time. Stability studies under accelerated conditions are essential to ensure the shelf-life of the formulation.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Low drug loading in lipid-based formulations. | Poor solubility of the drug in the lipid excipients. | Screen a wider range of oils, surfactants, and co-surfactants to identify a system with higher solubilization capacity. Consider using a co-solvent if compatible with the final dosage form. |
| Drug precipitates out of solution upon dilution of a SEDDS/SMEDDS formulation in aqueous media. | The formulation is unable to maintain the drug in a supersaturated state. | Incorporate a precipitation inhibitor, such as HPMC or another suitable polymer, into the formulation. Optimize the surfactant-to-co-surfactant ratio to enhance the stability of the formed microemulsion. |
| Inconsistent in vivo performance of a micronized drug product. | Agglomeration of the micronized particles, leading to a reduced effective surface area. | Include a wetting agent or surfactant in the formulation to improve the dispersibility of the micronized drug particles. |
| Crystalline drug is recovered from an amorphous solid dispersion during stability studies. | The drug is recrystallizing, which can lead to a loss of the solubility enhancement. | Re-evaluate the polymer selection and drug loading. A different polymer or a lower drug loading may be required to ensure physical stability. Also, ensure strict control over moisture content during manufacturing and storage. |
Quantitative Data Summary
While specific data for this compound is unavailable, the following table presents hypothetical physicochemical and pharmacokinetic data for a "Model Compound" with properties inferred from this compound's structure (large, lipophilic), alongside typical target values for improved oral bioavailability.
| Parameter | Hypothetical "Model Compound" Value | Target for Improved Bioavailability | Significance |
| Molecular Weight | ~620 g/mol | < 500 g/mol (Lipinski's Rule of 5) | Larger molecules often have lower permeability. |
| LogP | ~5.1 | 1 - 3 | High lipophilicity can lead to poor solubility and membrane retention. |
| Aqueous Solubility | < 0.1 µg/mL | > 10 µg/mL | A minimum level of solubility is required for absorption. |
| Permeability (Papp) in Caco-2 | Low to Moderate | High (>10 x 10⁻⁶ cm/s) | Indicates the ability of the drug to cross the intestinal epithelium. |
| In Vitro Metabolic Half-life (Liver Microsomes) | < 10 min | > 30 min | A short half-life suggests rapid first-pass metabolism. |
| Absolute Oral Bioavailability (F%) | < 5% | > 30% | The ultimate measure of the extent of drug absorption and delivery to systemic circulation. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
Objective: To prepare an amorphous solid dispersion of a poorly soluble compound to enhance its dissolution rate and apparent solubility.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Polymer (e.g., HPMC, PVP)
-
Organic Solvent (e.g., methanol, acetone, dichloromethane)
-
Spray Dryer
-
Dissolution Testing Apparatus
Methodology:
-
Solution Preparation: Dissolve the API and the chosen polymer in the organic solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 API:polymer by weight). Ensure complete dissolution.
-
Spray Drying:
-
Set the inlet temperature, aspiration rate, and pump speed of the spray dryer according to the instrument's specifications and the properties of the solvent.
-
Pump the API-polymer solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, leaving behind fine particles of the solid dispersion.
-
-
Collection and Drying: Collect the solid dispersion from the cyclone and/or collection vessel. Dry the product under vacuum at a controlled temperature to remove any residual solvent.
-
Characterization:
-
Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the API in the dispersion.
-
Dissolution Testing: Perform in vitro dissolution studies in a relevant buffer (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of the pure crystalline API.
-
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a compound and investigate its potential for being a substrate of efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
Test compound solution
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Perform a Lucifer yellow permeability assay; low permeability of Lucifer yellow confirms tight junctions.
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the cell monolayers with a pre-warmed transport buffer.
-
Add the test compound solution to the apical (A) side of the Transwell®.
-
At specified time points, collect samples from the basolateral (B) side.
-
-
Permeability Study (Basolateral to Apical - B to A):
-
Add the test compound solution to the basolateral (B) side.
-
At specified time points, collect samples from the apical (A) side.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein.
-
Visualizations
Caption: Workflow for improving oral bioavailability.
References
Navigating Experimental Variability with Butobendine: A Technical Support Guide
Introduction
Welcome to the technical support center for butobendine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to minimize experimental variability. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Currently, publicly available information on the specific mechanism of action for this compound is limited. DrugBank Online lists it as a small molecule with a monoisotopic molecular weight of 620.33 Da[1]. For novel or less-characterized compounds like this compound, it is crucial to perform initial dose-response and target engagement studies to elucidate its mechanism.
Q2: What are the common sources of variability in in-vitro experiments with this compound?
Sources of variability in in-vitro experiments can be broadly categorized into three areas: compound handling, cell culture conditions, and assay-specific factors.
-
Compound Handling: Inconsistent stock solution preparation, improper storage, and multiple freeze-thaw cycles can lead to degradation or precipitation of the compound.
-
Cell Culture Conditions: Variations in cell passage number, confluency, serum concentration, and incubation times can significantly impact cellular response to treatment.
-
Assay-Specific Factors: Differences in reagent quality, incubation times, and detection methods can all contribute to variability.
Q3: How can I minimize variability in my in-vivo studies with this compound?
For in-vivo studies, several factors beyond the compound itself can introduce variability.
-
Animal-Related Factors: Age, sex, weight, genetic background, and health status of the animals should be carefully controlled and documented.
-
Dosing and Administration: The route of administration, vehicle selection, and dosing volume can affect the pharmacokinetics and bioavailability of this compound.
-
Environmental Factors: Variations in light-dark cycles, temperature, and housing conditions can influence animal physiology and response to treatment.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform cell suspension and accurate cell counting before seeding. Use a multichannel pipette for seeding to minimize well-to-well variation. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Compound precipitation | Visually inspect the treatment media for any signs of precipitation. If observed, consider using a different solvent or reducing the final concentration. |
| Inconsistent incubation times | Standardize all incubation times precisely, especially for time-sensitive assays. |
Issue 2: Inconsistent Results in Animal Studies
| Potential Cause | Troubleshooting Step |
| Poor drug formulation and solubility | Ensure the formulation is homogenous and stable. For oral administration, options include suspension in carboxymethyl cellulose or dissolution in PEG400[2]. For injections, consider formulations with DMSO, PEG300, and Tween 80[2]. |
| Variability in drug administration | Use precise techniques for drug administration (e.g., gavage, IV injection) and ensure all personnel are consistently trained. |
| Individual animal differences | Randomize animals into treatment groups and ensure groups are balanced for weight and other relevant parameters. |
| Metabolic differences | Be aware of potential species-specific differences in drug metabolism, which can significantly impact efficacy and toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound hydrochloride powder.
-
To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Sterile filter the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage[2].
Protocol 2: In-Vivo Formulation Preparation
This protocol provides an example of preparing an in-vivo formulation for injection.
-
Start with a pre-dissolved DMSO stock solution of this compound.
-
For a formulation of DMSO:PEG300:Tween 80:Saline in a 10:40:5:45 ratio, first add the required volume of PEG300 to the DMSO stock solution and mix until clear.
-
Next, add the Tween 80 and mix until the solution is clear.
-
Finally, add the saline and mix thoroughly[2].
-
The final formulation should be clear and free of any precipitates.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like this compound, leading to a cellular response.
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow for In-Vitro Screening
This diagram outlines a typical workflow for screening the effects of this compound on cultured cells.
Caption: Standard workflow for in-vitro cell-based assays.
Logical Relationship for Troubleshooting
This diagram illustrates the logical steps to take when troubleshooting experimental variability.
Caption: A logical approach to troubleshooting experimental variability.
References
Technical Support Center: Scaling Up Butenafine Synthesis
Disclaimer: Information on the synthesis of "Butobendine" could not be found. This technical support guide addresses the synthesis of Butenafine , a structurally similar antifungal agent, assuming "this compound" was a typographical error.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Butenafine, particularly when scaling up production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Butenafine?
A1: The most frequently reported methods for Butenafine synthesis are:
-
Two-Step Reductive Amination: This is a widely used approach involving the reaction of 1-chloromethyl naphthalene with monomethylamine to form N-methyl-1-naphthylmethylamine, which is then reacted with p-tert-butyl benzyl chloride to yield Butenafine.[1]
-
One-Step Synthesis: A more recent and efficient method involves the simultaneous reaction of monomethylamine, 1-chloromethyl naphthalene, and p-tert-butyl benzyl chloride in a single step.[1] This method is reported to have a higher yield and fewer by-products, making it suitable for industrial production.[1]
-
Amidation followed by Reductive Methylation: This route uses 4-tert-butylbenzylamine and 1-naphthoyl chloride as starting materials, which undergo amidation and then reductive methylation to produce Butenafine. This method avoids metal catalysts.
Q2: What are the critical process parameters to control during the one-step synthesis of Butenafine?
A2: For the one-step synthesis, the following parameters are crucial for maximizing yield and minimizing impurities:
-
Rate of Addition: Slow and simultaneous dripping of 1-chloromethyl naphthalene and p-tert-butyl benzyl chloride is essential.[1]
-
Temperature: Maintaining a low reaction temperature, typically between 10-20°C, is critical to control the reaction rate and prevent side reactions.[1]
-
Acid-Binding Agent: The choice and concentration of the acid-binding agent, such as potassium carbonate or sodium carbonate, are important for neutralizing the HCl generated during the reaction.
Q3: What are the common side reactions and by-products in Butenafine synthesis?
A3: In the traditional two-step synthesis, the reaction of 1-chloromethyl naphthalene with monomethylamine can have low yields and generate more side reactions.[1] A common by-product in reductive amination is the formation of bis(4-(tert-butyl)benzyl)amine.
Q4: How can the yield of Butenafine be improved?
A4: To improve the yield, consider the following:
-
Adopt the One-Step Method: This method has been shown to achieve yields of 89.3% or higher.[1]
-
Solvent and Reducing Agent Selection: In reductive amination, the choice of solvent and reducing agent can significantly impact the yield. For a similar reaction, 1,2-dichloroethane (DCE) at 40°C was found to be an effective solvent, and sodium borohydride (NaBH4) with a silica chloride catalyst was an efficient reducing agent.[2][3]
-
Control of Reaction Conditions: Strict control of temperature and addition rates is crucial to minimize by-product formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient reaction conditions in the two-step synthesis. | Switch to the one-step synthesis method. Optimize solvent, temperature, and reducing agent if using reductive amination. A study on a butenafine analogue showed 1,2-dichloroethane at 40°C and NaBH4 with a silica chloride catalyst to be effective.[2][3] |
| Side reactions consuming starting materials. | In the one-step synthesis, ensure slow and simultaneous addition of reactants at a controlled low temperature (10-20°C).[1] | |
| Impure Product | Formation of by-products due to uncontrolled reaction. | For the one-step method, precise control over the dripping speed and reaction temperature is critical. In the two-step process, purification of the intermediate N-methyl-1-naphthylmethylamine may be necessary. |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary. For the one-step synthesis, a 4-hour hold time at 10-20°C after addition is recommended.[1] | |
| Difficulty in Product Isolation/Crystallization | Improper solvent for crystallization. | Isopropanol is a suitable solvent for the crystallization of Butenafine from the one-step synthesis.[1] For a butenafine analogue, recrystallization from an ether/ethanol mixture (4:2) was successful.[2] |
| Presence of oily impurities. | Ensure the organic layer is thoroughly dried before concentration. Consider a column chromatography purification step if crystallization is challenging. |
Quantitative Data
Table 1: Comparison of Butenafine Synthesis Methods
| Method | Starting Materials | Key Reagents | Reported Yield | Reference |
| One-Step Synthesis | Monomethylamine, 1-chloromethyl naphthalene, p-tert-butyl benzyl chloride | Potassium carbonate or sodium carbonate (acid-binding agent) | ≥ 89.3% | [1] |
| Two-Step Reductive Amination | 1-chloromethyl naphthalene, monomethylamine, p-tert-butyl benzyl chloride | Varies (e.g., NaBH3CN, NaBH4) | 50-95% | [2] |
| Amidation & Reductive Methylation | 4-tert-butylbenzylamine, 1-naphthoyl chloride, formic acid | Non-metallic boron compounds, organosilane reducing agent | Not specified |
Table 2: Solvent and Reducing Agent Efficiency in a Butenafine Analogue Synthesis by Reductive Amination
| Solvent | Temperature (°C) | Reducing Agent | Catalyst | Yield | Reference |
| 1,2-dichloroethane (DCE) | 40 | NaBH4 | - | 75% | [3] |
| Methanol | 25 | NaBH4 | Silica chloride | 50% | [2][3] |
Experimental Protocols
One-Step Synthesis of Butenafine
Materials:
-
Monomethylamine solution
-
1-chloromethyl naphthalene
-
p-tert-butyl benzyl chloride
-
Potassium carbonate (or sodium carbonate)
-
Purified water
-
Chloroform
-
Isopropanol
Procedure:
-
Add monomethylamine to purified water in a reaction vessel, followed by the addition of potassium carbonate as the acid-binding agent.
-
Slowly and simultaneously, begin the dropwise addition of 1-chloromethyl naphthalene and p-tert-butyl benzyl chloride into the monomethylamine solution. Control the addition rate to ensure both reactants are added over the same duration.
-
Maintain the reaction temperature between 10-20°C throughout the addition process.
-
After the addition is complete, continue to stir the reaction mixture at 10-20°C for 4 hours.
-
Extract the reaction mixture with chloroform.
-
Separate the organic layer and concentrate it under reduced pressure until dry.
-
Add isopropanol to the residue to induce crystallization.
-
Filter the crystals and dry to obtain Butenafine.
Two-Step Synthesis via Reductive Amination (General Protocol)
Step 1: Synthesis of N-methyl-1-naphthylmethylamine
-
React 1-chloromethyl naphthalene with an excess of monomethylamine in a suitable solvent.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and extract the product.
-
Purify the intermediate, if necessary.
Step 2: Synthesis of Butenafine
-
React the N-methyl-1-naphthylmethylamine from Step 1 with p-tert-butyl benzyl chloride in the presence of a base.
-
Monitor the reaction by TLC.
-
After completion, perform a work-up and purification by crystallization or chromatography.
Visualizations
Caption: One-Step Synthesis Workflow for Butenafine.
Caption: Troubleshooting Logic for Butenafine Synthesis.
References
Validation & Comparative
Butobendine vs. Amiodarone: An Efficacy Comparison
A comprehensive review of available scientific literature reveals a significant disparity in the data available for butobendine and the well-established antiarrhythmic agent, amiodarone. While amiodarone has been the subject of extensive research, including numerous clinical trials and experimental studies, there is a notable absence of published data on the antiarrhythmic efficacy, mechanism of action, and safety profile of this compound.
This guide aims to provide a detailed comparison based on the user's request; however, the lack of information on this compound prevents a direct, evidence-based comparison with amiodarone. The following sections will therefore focus on the well-documented properties of amiodarone and highlight the current knowledge gap regarding this compound.
Amiodarone: A Potent Antiarrhythmic with a Complex Profile
Amiodarone is a cornerstone in the management of various cardiac arrhythmias, including atrial and ventricular tachyarrhythmias.[1][2] Its efficacy stems from a complex mechanism of action that affects multiple cardiac ion channels.
Mechanism of Action
Amiodarone is classified as a Class III antiarrhythmic agent, primarily due to its ability to block potassium channels, which prolongs the cardiac action potential and the effective refractory period.[3] This action helps to terminate and prevent re-entrant arrhythmias. However, amiodarone also exhibits properties of other antiarrhythmic classes, including:
-
Class I effects: Blockade of sodium channels.
-
Class II effects: Non-competitive anti-adrenergic (beta-blocking) effects.
-
Class IV effects: Calcium channel blocking activity.
This multi-channel blockade contributes to its broad spectrum of antiarrhythmic activity.
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of amiodarone in various settings. For instance, in patients with recent-onset atrial fibrillation, intravenous amiodarone was found to be highly effective in restoring sinus rhythm.[1] A meta-analysis of placebo-controlled trials showed a significant reduction in recurrent atrial fibrillation with amiodarone treatment.[4]
| Clinical Endpoint | Amiodarone Efficacy | Reference |
| Conversion of Recent-Onset Atrial Fibrillation | 89.13% success rate | [1] |
| Prevention of Recurrent Atrial Fibrillation | Significantly superior to placebo (OR: 0.12) | [4] |
Experimental Protocols
Study on Conversion of Recent-Onset Atrial Fibrillation
A prospective, randomized, single-blind, placebo-controlled clinical study was conducted on 362 patients with atrial fibrillation of no more than 48 hours in duration. Patients were randomized to receive intravenous procainamide, propafenone, amiodarone, or placebo. The primary endpoint was the conversion to sinus rhythm within 24 hours.[1]
This compound: The Unanswered Questions
Despite a thorough search of scientific databases and clinical trial registries, no peer-reviewed articles, clinical trial data, or experimental studies on the antiarrhythmic properties of this compound could be identified. The search results for "this compound" consistently yielded information for "butenafine," a topical antifungal medication, indicating a possible misnomer or the existence of a compound not yet described in publicly available scientific literature.
Conclusion
A direct and objective comparison of the efficacy of this compound and amiodarone is not feasible due to the complete lack of scientific data on this compound as an antiarrhythmic agent. Amiodarone remains a well-characterized and clinically effective antiarrhythmic drug with a broad mechanism of action, supported by extensive clinical and experimental evidence. The scientific community awaits any future research that may shed light on the potential properties of this compound. Until such data becomes available, any claims regarding its efficacy cannot be substantiated. Researchers, scientists, and drug development professionals are advised to rely on the established evidence base for existing antiarrhythmic therapies.
References
- 1. A comparative study of the efficacy and safety of procainamide versus propafenone versus amiodarone for the conversion of recent-onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propafenone- vs. amiodarone-associated adverse cardiac outcomes in patients with atrial fibrillation and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of atrial fibrillation and action of drugs used in its management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of dronedarone and amiodarone for the maintenance of sinus rhythm in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Antiarrhythmic Drug Efficacy and Safety: Amiodarone, Flecainide, and Propafenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is intended for informational purposes for research professionals and is not a substitute for professional medical advice. The drug "butobendine" did not yield specific results in scientific literature searches and is therefore not included in this comparison. This guide focuses on three commonly studied antiarrhythmic agents.
This document provides a comparative analysis of the efficacy and safety of three prominent antiarrhythmic drugs: Amiodarone, Flecainide, and Propafenone. The information is compiled from various clinical studies to aid researchers and drug development professionals in understanding their relative performance.
Efficacy Data
The following tables summarize the quantitative efficacy data for amiodarone, flecainide, and propafenone in the management of atrial and ventricular arrhythmias.
Table 1: Efficacy in Atrial Fibrillation (AF)
| Drug | Study/Analysis | Efficacy Endpoint | Result | Citation(s) |
| Amiodarone | Vardas et al. | Conversion to Sinus Rhythm (SR) at 24 hours | 61.1% (vs. 40% placebo) | [1] |
| CTAF Trial | Prevention of AF Recurrence (mean 16-month follow-up) | 65% remained in SR (vs. 37% with sotalol or propafenone) | [2] | |
| SAFE-T Trial | Conversion to SR | 27.1% (vs. 24.1% sotalol) | [2] | |
| AFFIRM Sub-study | Maintenance of SR at 1 year | 60-62% (vs. 38% sotalol, 23% Class I agents) | [2] | |
| Flecainide | Pooled analysis of 8 RCTs | Acute Conversion of AF | 52-95% | [3] |
| Meta-analysis of 60 studies | Long-term Maintenance of SR | 49% responsive | [3] | |
| Propafenone | Intravenous Study | Conversion of Acute AF (<72h) | 64.5% (vs. placebo) | [4] |
| CTAF Trial | Prevention of AF Recurrence | Less effective than amiodarone | [5] |
Table 2: Efficacy in Ventricular Arrhythmias
| Drug | Study Population | Efficacy Endpoint | Result | Citation(s) |
| Amiodarone | Patients with VT/VF | Drug Failure (sudden death, arrhythmia recurrence, discontinuation) at 5 years | 50% | [6] |
| Flecainide | Patients with CPVT (on β-blockers) | Reduction in Ventricular Ectopy during exercise | Significant reduction (complete suppression in 85% of patients) | [7] |
| Propafenone | Patients with ≥30 PVCs/hr | Reduction in PVCs at 2 weeks (900 mg/day) | Dose-dependent reduction | [8] |
| Patients with chronic VPCs | Reduction of VPCs after 3 months (600-900 mg/day) | 90-100% reduction in 11/12 patients | [9] |
Safety and Tolerability Data
The following table summarizes key safety findings and common adverse effects.
Table 3: Comparative Safety Profile
| Drug | Common Adverse Effects | Serious Adverse Effects/Black Box Warnings | Discontinuation Rate | Citation(s) |
| Amiodarone | Hypo/hyperthyroidism, visual disturbances, photosensitivity, blue skin discoloration. | Pulmonary toxicity (up to 17%, fatal in ~10%), hepatic toxicity, proarrhythmia (bradycardia, sinus arrest in 2-4%). | 7-18% | [6],[1] |
| Flecainide | Dizziness, visual disturbances, shortness of breath, chest pain, tiredness. | BLACK BOX WARNING: Increased mortality in patients with recent myocardial infarction and asymptomatic PVCs/NSVT. Proarrhythmic effects, especially in structural heart disease. | Not specified, but proarrhythmic risk is a major limiting factor. | [10] |
| Propafenone | Dizziness, unusual taste, nausea, vomiting, constipation, headache. | Proarrhythmic effects (new or worsened arrhythmias), can unmask Brugada syndrome. Should not be used in patients with structural heart disease. | Adverse reactions led to withdrawal in some studies.[8] | [11] |
Experimental Protocols
Amiodarone for Acute Atrial Fibrillation Cardioversion
-
Study Design: A prospective, randomized, controlled trial.[1]
-
Patient Population: 208 consecutive patients (age 27-78) with acute or chronic (>1 month) atrial fibrillation.[1]
-
Drug Administration:
-
Primary Endpoint: Conversion to sinus rhythm.
-
Monitoring: Patients were hospitalized for at least the first three days. Echocardiography was performed 24 hours after conversion or at the end of the study.[1]
Flecainide for Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
-
Study Design: A multicenter, single-blind, placebo-controlled crossover clinical trial.[7]
-
Patient Population: 14 patients with a clinical diagnosis of CPVT and an implantable cardioverter-defibrillator, on maximally tolerated β-blocker therapy.[7]
-
Drug Administration: Patients were randomized to receive oral flecainide or placebo twice daily for 3 months, followed by a 1-week washout period before crossing over to the other treatment for 3 months. The dosage was guided by trough serum levels.[7]
-
Primary Endpoint: Ventricular arrhythmia score during an exercise test.
-
Monitoring: Exercise testing was performed at baseline and after each treatment period.[7]
Propafenone for Chronic Ventricular Arrhythmias
-
Study Design: A two-phase protocol: a two-week placebo-controlled, double-blind crossover assessment, followed by a three-month open-label follow-up.[9]
-
Patient Population: 12 consecutive patients with symptomatic chronic ventricular arrhythmias.[9]
-
Drug Administration: Patients were allocated to either propafenone or placebo. In the open-label phase, patients continued on 600 to 900 mg of propafenone daily.[9]
-
Primary Endpoint: Reduction in ventricular premature contractions (VPCs) at rest and during exercise.
Signaling Pathways and Mechanisms of Action
Amiodarone's Multi-Channel Blockade
Amiodarone is classified as a Class III antiarrhythmic agent but exhibits properties of all four Vaughan Williams classes. Its primary action is the blockade of potassium channels, which prolongs the cardiac action potential and refractory period.[5][12] It also blocks sodium and calcium channels and has non-competitive anti-adrenergic effects.[13][14]
Caption: Amiodarone's multifaceted mechanism of action.
Flecainide's Sodium Channel Blockade
Flecainide is a Class IC antiarrhythmic that potently blocks fast inward sodium channels (Nav1.5) in the heart.[6][15] This action slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity.[16] It has a "use-dependent" effect, meaning its blocking effect increases with a faster heart rate.[6] Flecainide also inhibits ryanodine receptor 2 (RyR2), which is implicated in its efficacy in CPVT.[10][17]
Caption: Flecainide's primary mechanism via sodium channel blockade.
Propafenone's Sodium Channel and Beta-Adrenergic Blockade
Propafenone is also a Class IC antiarrhythmic agent that primarily blocks sodium channels, thereby slowing conduction.[18][19] It also possesses weak beta-adrenergic and calcium channel blocking activity.[20] This dual mechanism can contribute to its antiarrhythmic effects.[18]
Caption: Propafenone's dual mechanism of action.
References
- 1. Amiodarone for Atrial Fibrillation | AAFP [aafp.org]
- 2. Efficacy of amiodarone for the prevention of atrial fibrillation recurrence after cardioversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mechanistic Clinical Trial using (R) versus (S)-Propafenone to Test RyR2 Inhibition for the Prevention of Atrial Fibrillation Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Flecainide - Wikipedia [en.wikipedia.org]
- 7. Efficacy of Flecainide in the Treatment of Catecholaminergic Polymorphic Ventricular Tachycardia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of propafenone on ventricular arrhythmias: double-blind, parallel, randomized, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of oral propafenone in chronic ventricular arrhythmias: a placebo controlled cross-over exercise study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Revisiting propafenone toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Amiodarone | PPTX [slideshare.net]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. droracle.ai [droracle.ai]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Frontiers | The Antiarrhythmic Mechanisms of Flecainide in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]
- 18. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Guidelines for the use of propafenone in treating supraventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Butobendine: Unraveling the Mechanism of a Ghost Antiarrhythmic
Despite its classification as an antiarrhythmic agent, a comprehensive review of scientific literature reveals a significant lack of publicly available data on the mechanism of action, experimental validation, and comparative performance of Butobendine. This absence of published research precludes the creation of a detailed comparison guide for researchers, scientists, and drug development professionals.
Initial investigations into this compound are often confounded by similarly named compounds, notably the antiarrhythmic agent Bunaftine and the antifungal drug Butenafine. While databases like DrugBank and the Global Substance Registration System (GSRS) confirm the existence of this compound as a distinct chemical entity with a registered classification as an antiarrhythmic agent, they provide no further details on its pharmacological properties.
Our extensive search for preclinical and clinical studies, electrophysiological data, or any form of experimental validation for this compound's mechanism of action yielded no specific results. Consequently, the core requirements for a comparative guide—quantitative data, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time.
For the benefit of researchers, a generalized workflow for validating the mechanism of action of a putative antiarrhythmic drug is presented below. This workflow illustrates the typical experimental cascade required to characterize such a compound.
General Experimental Workflow for Antiarrhythmic Drug Validation
Caption: General workflow for validating a novel antiarrhythmic drug.
Hypothetical Signaling Pathway for a Class I Antiarrhythmic Agent
Given that many antiarrhythmic drugs target cardiac ion channels, a hypothetical mechanism of action for a Class I agent (a sodium channel blocker) is depicted below. It is crucial to note that this is a generalized representation and does not specifically apply to this compound due to the lack of available data.
Caption: Hypothetical mechanism of a Class I antiarrhythmic agent.
An Objective Comparison of the Toxicity Profiles of Topical Antifungal Agents: Butenafine, Terbinafine, and Naftifine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is based on the available scientific literature and is intended for an audience of researchers, scientists, and drug development professionals. The initial query for "butobendine" yielded no specific results for a pharmaceutical agent of that name. Based on the similarity of the name and the context of a toxicity profile analysis, this guide has been prepared on the assumption that the intended subject was "butenafine," a topical antifungal agent. This guide provides a comparative toxicity profile of butenafine and two other common topical antifungals, terbinafine and naftifine.
Introduction
Butenafine, terbinafine, and naftifine are allylamine and benzylamine antifungal agents that share a common mechanism of action: the inhibition of the fungal enzyme squalene epoxidase.[1][2] This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2] By inhibiting this enzyme, these drugs lead to a deficiency of ergosterol and an accumulation of squalene within the fungal cell, resulting in increased cell membrane permeability and ultimately, fungal cell death.[2] While effective as antifungals, their toxicological profiles present key differences that are important considerations in drug development and clinical use. This guide provides a comparative analysis of their toxicity, supported by available experimental data.
Comparative Toxicity Data
The following tables summarize the available quantitative and qualitative toxicity data for butenafine, terbinafine, and naftifine.
Table 1: Acute Toxicity Data for Butenafine
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | >4 g/kg | [3] |
| Rat | Dermal | >1 g/kg | [3] |
| Rat | Subcutaneous | >150 mg/kg | [3] |
Table 2: Comparative Systemic and Local Toxicity
| Compound | Primary Route of Administration | Systemic Bioavailability | Key Systemic Toxicities | Local Adverse Reactions | References |
| Butenafine | Topical | Low | Metabolites showed some cardiac effects in rats.[4] | Mild dermal irritation. Not an ocular irritant. | [2][4] |
| Terbinafine | Oral, Topical | Higher with oral administration | Hepatotoxicity: Idiosyncratic liver injury, rare cases of liver failure.[5] | Generally well-tolerated topically. | [5][6][7] |
| Naftifine | Topical | Very low (<6%) | No significant systemic toxicity reported. | Mild and transient erythema, burning, or stinging. | [8][9][10] |
Table 3: Genotoxicity and Reproductive Toxicology
| Compound | Genotoxicity | Reproductive and Developmental Toxicity | References |
| Butenafine | Data not readily available in searched literature. | Data not readily available in searched literature. | |
| Terbinafine | Data not readily available in searched literature. | Data not readily available in searched literature. | |
| Naftifine | No evidence of mutagenic or clastogenic potential. | No treatment-related effects on embryofetal toxicity or teratogenicity in rats and rabbits. | [8] |
Experimental Protocols
Detailed experimental protocols for the key experiments cited are crucial for the interpretation and replication of the findings. Below are generalized workflows for common toxicity assays.
Acute Toxicity (LD50) Determination Workflow
Caption: Workflow for a typical acute toxicity study to determine the LD50 value.
Dermal Irritation Study Workflow
Caption: Workflow for assessing the primary dermal irritation potential of a test substance.
Signaling Pathways
Mechanism of Action: Inhibition of Squalene Epoxidase
Caption: The inhibitory effect of butenafine, terbinafine, and naftifine on the fungal ergosterol biosynthesis pathway.
Discussion and Conclusion
The toxicological profiles of butenafine, terbinafine, and naftifine, while sharing a common mechanism of action, exhibit notable differences primarily related to their routes of administration and systemic absorption.
Butenafine demonstrates a favorable safety profile for topical application, with very high LD50 values in animal models, indicating low acute toxicity.[3] Its low systemic absorption minimizes the risk of systemic adverse effects, although some cardiac effects of its metabolites have been noted in animal studies.[4]
Terbinafine , when administered orally, has a well-documented risk of idiosyncratic hepatotoxicity, which can be severe in rare cases.[5] This is a significant consideration in its clinical use and a key differentiator from exclusively topical agents. When used topically, its systemic absorption and associated risks are considerably lower.
Naftifine , similar to butenafine, has very low systemic absorption following topical administration and is associated with only mild and transient local skin reactions.[9][10] Importantly, it has shown no evidence of genotoxicity or reproductive toxicity in preclinical studies.[8]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Butenafine | C23H27N | CID 2484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rcpod.org.uk [rcpod.org.uk]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Articles [globalrx.com]
- 10. Naftifine (Naftin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Butobendine: An Unidentified Antiarrhythmic Agent in Comparison to Established Treatments
A comprehensive review of available scientific literature and clinical trial data reveals no information on an antiarrhythmic agent named "Butobendine." It is possible that this name is a misspelling, a developmental codename that has not been publicly disclosed, or refers to a compound that is not currently under active investigation. Therefore, a direct comparison of this compound with existing arrhythmia treatments is not feasible at this time.
This guide will instead provide a comparative analysis of three established antiarrhythmic drugs: Amiodarone, Flecainide, and Propafenone. Additionally, we will introduce "Budiodarone," a novel antiarrhythmic agent in clinical development, as a potential future comparator. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the current landscape of arrhythmia treatment.
Established Antiarrhythmic Agents: A Comparative Overview
Amiodarone, Flecainide, and Propafenone are mainstays in the management of cardiac arrhythmias, each with a distinct profile of efficacy, safety, and mechanism of action.
Mechanism of Action
The fundamental difference between these drugs lies in their primary effect on the cardiac action potential.
Efficacy in Atrial Fibrillation
The following tables summarize the efficacy of these agents in the management of atrial fibrillation (AF), one of the most common arrhythmias. It is important to note that the data is compiled from various studies and direct head-to-head comparisons are limited.
Table 1: Pharmacological Cardioversion of Recent-Onset Atrial Fibrillation
| Drug | Conversion Rate to Sinus Rhythm | Median Time to Conversion | Citation(s) |
| Amiodarone | 64% - 71.8% (at 12-24 hours) | 333 minutes | [1][2] |
| Flecainide | 72% - 90% (at 12 hours) | 25 - 110 minutes | [2][3] |
| Propafenone | 72% - 76.1% (at 12-24 hours) | 30 minutes | [1][2] |
Table 2: Maintenance of Sinus Rhythm in Paroxysmal Atrial Fibrillation (Recurrence-Free Rates)
| Drug | 1-Year Recurrence-Free Rate | Citation(s) |
| Amiodarone | ~84% (at 1 year), 45% (at 5 years) | [4] |
| Flecainide | 30.8% - 54.5% (depending on AF onset type) | [5] |
| Propafenone | Median arrhythmia-free time: 35-44 days (vs. 9 days for placebo) | [6] |
Safety and Tolerability
The clinical utility of antiarrhythmic drugs is often limited by their potential for adverse effects, particularly proarrhythmia (the induction of new or worsening of existing arrhythmias).
Table 3: Common and Serious Adverse Effects
| Drug | Common Adverse Effects | Serious Adverse Effects (Incidence) | Citation(s) |
| Amiodarone | GI upset, photosensitivity, corneal microdeposits | Pulmonary toxicity, thyroid dysfunction, hepatotoxicity, bradycardia | [7] |
| Flecainide | Dizziness, visual disturbances, headache, nausea | Proarrhythmia (1-7%), heart failure exacerbation | [8][9] |
| Propafenone | Dizziness, unusual taste, nausea, constipation | Proarrhythmia (5-10%), conduction disturbances, bronchospasm | [10][11] |
Experimental Protocols: A General Overview
Detailed experimental protocols are specific to each clinical trial. However, a general outline of the administration and monitoring for these drugs in a clinical trial setting for atrial fibrillation is as follows:
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparison of intravenous flecainide, propafenone, and amiodarone for conversion of acute atrial fibrillation to sinus rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Efficacy of amiodarone in patients with atrial fibrillation with and without left ventricular dysfunction: a pooled analysis of AFFIRM and AF-CHF trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of propafenone sustained release in the prophylaxis of symptomatic paroxysmal atrial fibrillation (The European Rythmol/Rytmonorm Atrial Fibrillation Trial [ERAFT] Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amiodarone - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. Flecainide side effects and how to avoid them | SingleCare [singlecare.com]
- 10. Proarrhythmia Induced by Propafenone: What is the Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Butenafine: An In Vivo Efficacy Comparison for Dermatological Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of butenafine with alternative antifungal agents for the treatment of common dermatophyte infections. Experimental data from clinical trials are presented to support the comparisons, along with detailed methodologies for the key experiments cited.
Executive Summary
Butenafine, a benzylamine antifungal, has demonstrated high efficacy in the topical treatment of tinea cruris (jock itch), tinea corporis (ringworm), and tinea pedis (athlete's foot). Clinical studies have shown that butenafine's fungicidal activity, which targets the squalene epoxidase enzyme in the fungal ergosterol biosynthesis pathway, leads to rapid and sustained mycological and clinical cure rates. This guide will delve into the comparative efficacy of butenafine against other commonly used topical antifungals, namely clotrimazole and terbinafine.
Mechanism of Action
Butenafine's primary mechanism of action involves the inhibition of the enzyme squalene epoxidase.[1][2][3] This enzyme is a critical component in the fungal cell membrane's ergosterol biosynthesis pathway. By blocking squalene epoxidase, butenafine leads to a deficiency of ergosterol, which is essential for maintaining the structural integrity of the fungal cell membrane.[1][3] The inhibition also causes an intracellular accumulation of squalene, which is toxic to the fungal cell.[1][3] This dual action of ergosterol depletion and squalene accumulation results in increased cell membrane permeability, leakage of cellular contents, and ultimately, fungal cell death, making butenafine a fungicidal agent.[1][3]
Comparative In Vivo Efficacy
Tinea Cruris and Tinea Corporis
Clinical trials have demonstrated that butenafine is a highly effective treatment for tinea cruris and tinea corporis, often with a shorter treatment duration compared to other antifungals like clotrimazole.
| Treatment Group | Duration of Treatment | Mycological Cure Rate (End of Treatment) | Mycological Cure Rate (2 Weeks Post-Treatment) | Mycological Cure Rate (4 Weeks Post-Treatment) | Clinical Response | Reference |
| Butenafine 1% Cream | Once daily for 2 weeks | 90.9% | 95.5% | 90.9% | 81.5% reduction in signs & symptoms | [4][5] |
| Clotrimazole 1% Cream | Twice daily for 4 weeks | 100% | 96.4% | 92.85% | 85.93% reduction in signs & symptoms | [4][5] |
| Butenafine 1% Cream | Once daily for 2 weeks | 61.7% (at 1 week) | 96.7% | 96.2% | Clinical cure: 26.5% (at 1 week) | [6][7] |
| Clotrimazole 1% Cream | Twice daily for 4 weeks | 17.6% (at 1 week) | 81.2% | 92% | Clinical cure: 2.9% (at 1 week) | [6][7] |
| Butenafine 1% Cream | Once daily for 14 days | 64% (at day 7) | - | 88% (at day 42) | Effective treatment: 33% (at day 7), 81% (at day 42) | [8] |
| Vehicle Cream | Once daily for 14 days | 9% (at day 7) | - | 17% (at day 42) | Effective treatment: 0% (at day 7), 14% (at day 42) | [8] |
Key Findings:
-
Butenafine applied once daily for 2 weeks is as effective as clotrimazole applied twice daily for 4 weeks in treating tinea cruris and tinea corporis.[4][5]
-
Butenafine demonstrates a significantly faster onset of action, with higher clinical and mycological cure rates observed at 1 week of treatment compared to clotrimazole.[6][7]
-
Butenafine shows a high rate of mycological cure and effective treatment as early as 7 days into therapy for tinea corporis, with continued improvement even after treatment cessation.[8]
Tinea Pedis
Studies on tinea pedis also highlight the efficacy of butenafine, with favorable outcomes when compared to terbinafine and placebo.
| Treatment Group | Duration of Treatment | Mycological Cure Rate (End of Treatment) | Mycological Cure Rate (Post-Treatment Follow-up) | Reference |
| Butenafine 1% Cream | Once daily for 1 week | 90% | - | [9][10] |
| Terbinafine 1% Cream | Once daily for 2 weeks | 80% | - | [9][10] |
| Placebo Cream | Once daily for 2 weeks | 10% | - | [9][10] |
Key Findings:
-
A 1-week course of once-daily butenafine 1% cream was highly effective in treating plantar or moccasin-type tinea pedis, achieving a 90% mycological cure rate.[9][10]
-
Butenafine demonstrated a higher cure rate in a shorter treatment period compared to a 2-week course of terbinafine 1% cream.[9][10]
-
A systematic review of randomized controlled trials concluded that topical butenafine is significantly more effective than placebo for treating tinea pedis.[11][12]
Experimental Protocols
The following outlines a general experimental protocol for a randomized, double-blind, controlled clinical trial for topical antifungal agents in the treatment of tinea cruris, corporis, or pedis, based on the methodologies of the cited studies.
1. Study Design:
-
A randomized, double-blind, parallel-group, vehicle-controlled or active-comparator-controlled design is typically employed.
2. Patient Population:
-
Inclusion Criteria: Healthy male and female subjects (typically ≥ 12 or 18 years of age) with a clinical diagnosis of tinea cruris, corporis, or pedis. The diagnosis is confirmed by a positive potassium hydroxide (KOH) wet mount for fungal hyphae and a positive fungal culture for a dermatophyte (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum).
-
Exclusion Criteria: Patients with other dermatological conditions that could interfere with the evaluation, those who have used topical or systemic antifungal medications within a specified period before the study, pregnant or lactating women, and individuals with known hypersensitivity to the study medications.
3. Treatment Regimen:
-
Patients are randomly assigned to receive either the investigational drug (e.g., butenafine 1% cream) or the comparator (e.g., clotrimazole 1% cream or a vehicle cream).
-
The medication is self-applied to the affected and surrounding skin areas according to a prescribed schedule (e.g., once or twice daily) for a specified duration (e.g., 1, 2, or 4 weeks).
4. Efficacy and Safety Assessments:
-
Baseline (Day 0): Clinical signs and symptoms (e.g., erythema, scaling, pruritus) are scored on a severity scale (e.g., 0=none to 3=severe). Mycological samples (skin scrapings) are collected for KOH microscopy and fungal culture.
-
During Treatment and Follow-up: Assessments are repeated at the end of the treatment period and at specified follow-up visits (e.g., 2 and 4 weeks post-treatment).
-
Primary Efficacy Endpoints:
-
Mycological Cure: Defined as both a negative KOH preparation and a negative fungal culture.
-
Clinical Cure: Defined as the absence of all signs and symptoms of the infection.
-
Effective Treatment/Overall Cure: A combination of mycological cure and clinical cure or significant clinical improvement.
-
-
Safety Assessments: Adverse events are monitored and recorded throughout the study.
5. Statistical Analysis:
-
The efficacy endpoints between the treatment groups are compared using appropriate statistical methods, such as the Chi-square test or Fisher's exact test. A p-value of <0.05 is typically considered statistically significant.
Conclusion
The in vivo data strongly support the efficacy of butenafine as a first-line topical treatment for tinea cruris, tinea corporis, and tinea pedis. Its fungicidal mechanism of action and rapid onset of activity provide a significant clinical advantage. When compared to clotrimazole, butenafine offers a shorter treatment course with comparable or superior early cure rates. In the treatment of tinea pedis, butenafine has shown higher efficacy than terbinafine in a shorter treatment duration. These findings make butenafine a compelling option for researchers and clinicians in the field of dermatology and infectious diseases.
References
- 1. Butenafine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Butenafine Hydrochloride? [synapse.patsnap.com]
- 4. Randomised controlled trial of topical butenafine in tinea cruris and tinea corporis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. Randomised controlled trial of topical butenafine in tinea cruris and tinea corporis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of topical 1% butenafine and 1% clotrimazole in tinea cruris and tinea corporis: a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A randomized trial to assess once-daily topical treatment of tinea corporis with butenafine, a new antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. Consensus for the Treatment of Tinea Pedis: A Systematic Review of Randomised Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
